4-(3-Aminopyridin-2-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminopyridin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXNNSVOYEEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-(3-Aminopyridin-2-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 4-(3-aminopyridin-2-yl)benzoic acid, a valuable building block in pharmaceutical research and drug development. The synthesis is primarily achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This guide provides detailed experimental protocols for each step, including the synthesis of the requisite starting materials.
Overall Synthesis Pathway
The most common and efficient route to synthesize this compound involves the initial formation of a carbon-carbon bond between a pyridine and a benzoic acid moiety, followed by the chemical reduction of a nitro functional group to the desired amine.
Caption: Overall synthetic route to this compound.
Step 1: Synthesis of Starting Materials
Synthesis of 2-Chloro-3-nitropyridine
2-Chloro-3-nitropyridine is a key starting material and can be synthesized from 2-hydroxypyridine in a two-step process involving nitration followed by chlorination.[1]
Experimental Protocol:
-
Step 1: Nitration of 2-Hydroxypyridine to 3-Nitro-2-hydroxypyridine
-
To a stirred solution of sulfuric acid, add 2-hydroxypyridine portion-wise while maintaining the temperature below 40°C.
-
Cool the mixture to 0°C and slowly add a mixture of nitric acid and sulfuric acid, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 18 hours.[1]
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash the solid with cold water and dry to yield 3-nitro-2-hydroxypyridine.
-
-
Step 2: Chlorination of 3-Nitro-2-hydroxypyridine
-
Suspend 3-nitro-2-hydroxypyridine in thionyl chloride containing a catalytic amount of N,N-dimethylformamide.[1]
-
Heat the mixture at reflux for 3 hours.[1]
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-nitropyridine. The product can be further purified by recrystallization from ethyl acetate.
-
| Parameter | Value | Reference |
| Nitration Temperature | 60°C | [1] |
| Nitration Time | 18 hours | [1] |
| Chlorination Reagent | Thionyl chloride / DMF | [1] |
| Chlorination Temperature | Reflux (approx. 76°C) | |
| Chlorination Time | 3 hours | [1] |
Synthesis of 4-Carboxyphenylboronic Acid
4-Carboxyphenylboronic acid can be prepared from 4-bromobenzoic acid via a borylation reaction.
Experimental Protocol:
-
To a solution of 4-bromobenzoic acid in a suitable solvent such as dry tetrahydrofuran (THF), add n-butyllithium at a low temperature (e.g., -78°C) under an inert atmosphere.
-
After stirring for a period, add triisopropyl borate dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and then quench with an aqueous acid solution (e.g., HCl).
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield 4-carboxyphenylboronic acid. A patent describes a high-yield process involving an amidation-protection strategy followed by lithiation, borylation, and hydrolysis, achieving yields of up to 98%.[2] Another method involves the oxidation of 4-bromotoluene with potassium permanganate followed by purification, yielding the product in over 80% yield.[3]
| Parameter | Value | Reference |
| Starting Material | 4-Bromobenzoic Acid | [2] |
| Borylating Agent | Triisopropyl borate | |
| Reaction Temperature | -78°C to room temperature | |
| Reported Yield | up to 98% | [2] |
Step 2: Suzuki-Miyaura Cross-Coupling
The core carbon-carbon bond is formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-3-nitropyridine and 4-carboxyphenylboronic acid to produce 4-(3-nitropyridin-2-yl)benzoic acid.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Analogous Procedure):
-
In a reaction vessel, combine 2-chloro-3-nitropyridine (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (0.02 mmol) with a suitable ligand like SPhos (0.04 mmol), and a base such as potassium phosphate (K3PO4, 2.0 mmol).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring at a temperature ranging from 60°C to 100°C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.
| Parameter | Recommended Value | Reference |
| Catalyst System | Pd(OAc)2 / SPhos | [3][4] |
| Base | K3PO4 | [4] |
| Solvent | Dioxane / Water | [4] |
| Temperature | 60-100°C | [4] |
| Reactant Ratio | ~1.2 eq. of boronic acid | [5] |
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group in 4-(3-nitropyridin-2-yl)benzoic acid to the corresponding amine, yielding the target compound this compound.
Experimental Protocol (Analogous Procedure):
This protocol is adapted from the reduction of similar 2-anilino-3-nitropyridine derivatives.[1]
-
Dissolve 4-(3-nitropyridin-2-yl)benzoic acid in a suitable solvent, such as methanol or ethanol.
-
Add an excess of a reducing agent, such as stannous chloride dihydrate (SnCl2·2H2O).
-
Heat the mixture at reflux for several hours (e.g., 3 hours).[1]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization. Yields for similar reductions are reported to be in the range of 77-85%.[1]
| Parameter | Recommended Value | Reference |
| Reducing Agent | Stannous Chloride (SnCl2) | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | ~3 hours | [1] |
| Analogous Yield | 77-85% | [1] |
Alternative Reduction Method: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner alternative to metal-acid reductions.
Experimental Protocol (General Procedure):
-
Dissolve 4-(3-nitropyridin-2-yl)benzoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature.
-
Stir vigorously until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the product.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with good overall yields. The key steps, Suzuki-Miyaura coupling and nitro group reduction, are well-established reactions in organic synthesis. The provided protocols, based on analogous and well-documented procedures, offer a solid foundation for researchers to produce this important compound for further investigation and application in drug discovery and development. Careful optimization of reaction conditions for the specific substrates will likely lead to improved yields and purity.
References
- 1. Page loading... [guidechem.com]
- 2. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
In-depth Technical Guide: 4-(3-Amino-pyridin-2-yl)-benzoic acid (CAS 886505-75-5)
A comprehensive review of the available scientific literature reveals a significant lack of published data regarding the properties, synthesis, and biological activity of the chemical compound 4-(3-Amino-pyridin-2-yl)-benzoic acid, assigned the CAS number 886505-75-5.
Despite extensive searches of scientific databases and patent literature, no specific experimental studies, quantitative data, or detailed experimental protocols associated with this compound could be identified. Its primary appearance is within the catalogs of chemical suppliers, indicating its availability for research purposes, but not its application or studied effects.
This document aims to provide a foundational understanding based on its chemical structure and to highlight the absence of empirical data, thereby identifying a knowledge gap for potential future research.
Physicochemical Properties (Theoretical)
Due to the absence of experimental data, the physicochemical properties of 4-(3-Amino-pyridin-2-yl)-benzoic acid can only be predicted based on its structure. These predictions are useful for initial experimental design but must be confirmed empirically.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₀N₂O₂ | --- |
| Molecular Weight | 214.22 g/mol | --- |
| XLogP3 | 1.9 | Prediction suggests moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | The amine (NH₂) and carboxylic acid (OH) groups. |
| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms in the pyridine ring and the two oxygen atoms in the carboxylic acid group. |
| Rotatable Bond Count | 2 | --- |
| Exact Mass | 214.074227 g/mol | --- |
| Topological Polar Surface Area | 78.9 Ų | --- |
| Heavy Atom Count | 16 | --- |
| Complexity | 253 | --- |
Note: These values are computationally predicted and have not been experimentally verified.
Synthesis
No specific, peer-reviewed synthesis protocols for 4-(3-Amino-pyridin-2-yl)-benzoic acid were found in the public domain. However, based on its structure—a substituted aminopyridine linked to a benzoic acid—a plausible synthetic route could involve a Suzuki coupling reaction.
Hypothetical Suzuki Coupling Workflow
This diagram illustrates a potential, unverified synthetic pathway.
Caption: Hypothetical Suzuki coupling for synthesis.
Biological Activity and Signaling Pathways
There is no available literature detailing any investigation into the biological activity of 4-(3-Amino-pyridin-2-yl)-benzoic acid. Consequently, no associated signaling pathways have been identified or proposed. The compound's structure, featuring a substituted aminopyridine, is a motif present in some biologically active molecules, suggesting potential for interaction with various biological targets. However, without experimental evidence, any discussion of its mechanism of action would be purely speculative.
Experimental Protocols
As no experimental studies have been published, there are no established protocols for assays or experiments involving this compound. Researchers interested in investigating 4-(3-Amino-pyridin-2-yl)-benzoic acid would need to develop and validate their own methodologies from the ground up.
Conclusion and Future Directions
The current body of scientific knowledge on 4-(3-Amino-pyridin-2-yl)-benzoic acid (CAS 886505-75-5) is exceptionally limited. While the compound is commercially available, its synthesis, physicochemical properties, and potential biological effects remain uncharacterized in publicly accessible literature. This presents a clear opportunity for original research.
Future investigations could focus on:
-
Chemical Synthesis and Characterization: Development and publication of a robust synthetic protocol, followed by comprehensive characterization of its physical and chemical properties.
-
Screening for Biological Activity: High-throughput screening against various cellular and biochemical targets to identify potential biological functions.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Identification and Mechanism of Action: Should biological activity be identified, further studies to elucidate its molecular targets and the signaling pathways it modulates would be warranted.
This technical guide underscores the nascent stage of research concerning this particular chemical entity and serves as a call for foundational research to unlock its potential scientific value.
The Rising Potential of 4-(3-Aminopyridin-2-yl)benzoic Acid Derivatives in Therapeutic Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in the field of medicinal chemistry. Within this landscape, the heterocyclic scaffold of 4-(3-aminopyridin-2-yl)benzoic acid has emerged as a promising starting point for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound derivatives, focusing on their synthesis, mechanisms of action, and preclinical data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.
Core Chemical Structure and Synthetic Strategies
The foundational structure, this compound, with the CAS number 886505-75-5, serves as a versatile building block.[1] Its chemical makeup, featuring a benzoic acid moiety attached to a 3-aminopyridine ring, offers multiple reactive sites for chemical modification, allowing for the creation of extensive derivative libraries.
A general synthetic pathway often involves the coupling of derivatives of 2-chloronicotinonitrile with 4-boronobenzoic acid esters, followed by the reduction of the nitrile group to an amine. Another common approach is the Suzuki coupling of a protected 2-bromo-3-aminopyridine with a 4-carboxyphenylboronic acid derivative. The final deprotection steps then yield the desired this compound derivative.
Potential Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, suggesting their potential in treating various diseases. The primary areas of interest include oncology, neurodegenerative disorders, and infectious diseases.
Anticancer Activity
A significant body of research points towards the anticancer potential of benzoic acid derivatives.[2][3] This activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: A notable derivative, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a crucial intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5] Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and the this compound scaffold appears to be a viable backbone for the design of new kinase inhibitors.
-
Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[6] HDAC inhibitors represent a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
-
Other Anticancer Mechanisms: Various benzoic acid derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines, including non-small cell lung cancer and small cell lung cancer.[7][8]
Neurological and Neuroprotective Effects
Derivatives of aminobenzoic acid have been investigated for their potential in treating neurodegenerative diseases, primarily through the inhibition of cholinesterases.[9]
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several aminobenzoic acid derivatives have shown potent dual inhibition of both AChE and BChE.[9]
Antimicrobial and Other Activities
The versatility of the benzoic acid scaffold extends to antimicrobial activities.
-
Antibacterial Properties: Derivatives of 4-(benzylamino)benzoic acid have demonstrated moderate activity against various strains of both gram-positive and gram-negative bacteria.[7]
-
Antioxidant Activity: Several aminobenzoic acid derivatives have exhibited significant antioxidant properties, which can be beneficial in a variety of disease states characterized by oxidative stress.[9]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for various derivatives, providing a comparative overview of their potency.
Table 1: Cholinesterase Inhibitory Activity of Aminobenzoic Acid Derivatives [9]
| Compound | Target Enzyme | IC50 (µM) |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 |
| Derivative 12 | AChE | 0.12 ± 0.03 |
| Derivative 12 | BChE | 0.13 ± 1.75 |
Table 2: Antioxidant Activity of Aminobenzoic Acid Derivatives [9]
| Compound | Assay | IC50 (µM) |
| Derivative 12 | DPPH Scavenging | 14.9 ± 1.18 |
| Derivative 13 | DPPH Scavenging | 16.4 ± 0.11 |
Table 3: Anticancer Activity of 4-(benzylamino)benzoic Acid Derivatives [7]
| Compound | Cell Line | IC50 (µM) |
| Compound 18 | A549 (Non-Small Cell Lung Cancer) | 90.69 |
| Compound 18 | H69 (Small Cell Lung Cancer) | 32.22 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are generalized protocols for key experiments cited in the literature.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
-
Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
-
Data Analysis: The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant potential of compounds.
-
Preparation of Reagents: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol or methanol).
-
Assay Procedure:
-
Add the test compound at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
-
Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The percentage of scavenging is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
Caption: General workflow for the development and evaluation of novel therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 5. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Determining the Solubility and Stability of 4-(3-Aminopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for characterizing the solubility and stability of the novel active pharmaceutical ingredient (API), 4-(3-Aminopyridin-2-yl)benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices derived from international guidelines and related research. The successful development of any new chemical entity into a viable drug product hinges on a thorough understanding of its physicochemical properties. This guide serves as a foundational resource for researchers initiating preformulation studies on this compound.
Solubility Determination
The solubility of an API is a critical determinant of its oral bioavailability and dictates the formulation strategy. The following sections outline the standard experimental protocols for determining the pH-dependent aqueous solubility and solubility in various organic solvents.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature when the system is at equilibrium.
Materials and Equipment:
-
This compound (solid form, with known purity and polymorphic form)
-
Selected solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetonitrile, etc.)[3][4][5][6][7]
-
Temperature-controlled orbital shaker or rotator
-
Vials with screw caps
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[1][8]
-
Agitate the samples for a predetermined period to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, or 72 hours).[8]
-
After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to separate the solid phase from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.
-
For pH-dependent solubility, repeat the experiment using buffers at various pH values (e.g., pH 1.2, 4.5, 6.8).[1][9]
Data Presentation:
The solubility data should be presented in a clear and organized table.
Table 1: Solubility of this compound in Various Solvents
| Solvent System (pH for aqueous) | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| 0.1 N HCl (pH 1.2) | 25 ± 1 | Data to be determined | HPLC-UV |
| Acetate Buffer (pH 4.5) | 25 ± 1 | Data to be determined | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 25 ± 1 | Data to be determined | HPLC-UV |
| Water | 25 ± 1 | Data to be determined | HPLC-UV |
| Ethanol | 25 ± 1 | Data to be determined | HPLC-UV |
| Methanol | 25 ± 1 | Data to be determined | HPLC-UV |
| Acetonitrile | 25 ± 1 | Data to be determined | HPLC-UV |
| Dichloromethane | 25 ± 1 | Data to be determined | HPLC-UV |
| Toluene | 25 ± 1 | Data to be determined | HPLC-UV |
| Ethyl Acetate | 25 ± 1 | Data to be determined | HPLC-UV |
Note: The table is a template. Actual data needs to be generated through experimentation.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
Stability testing is crucial to determine the shelf-life of an API and to identify its degradation products.[10][11][] The stability of this compound should be evaluated under various stress conditions, as well as in long-term and accelerated studies as per ICH guidelines.[10][11][13]
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the degradation pathways.[10][13]
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled ovens
-
Validated stability-indicating HPLC method (capable of separating the parent drug from its degradation products)
-
LC-MS for identification of degradation products
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period.
-
Analyze samples at different time points to determine the extent of degradation.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature and analyze at various time points.
-
The degradation of boronic acid derivatives can be initiated by an oxidative pathway.[14]
-
-
Photostability:
-
Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
-
Thermal Stability:
Data Presentation:
The results of the forced degradation studies should be summarized in a table.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (m/z) |
| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | Data to be determined | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 N NaOH, 60 °C, 24h | Data to be determined | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂, RT, 24h | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (Solid) | 1.2 million lux h, 200 W h/m² | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (Solution) | 1.2 million lux h, 200 W h/m² | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid) | 70 °C, 48h | Data to be determined | Data to be determined | Data to be determined |
Note: The table is a template. Actual data needs to be generated through experimentation.
Caption: Forced Degradation Study Workflow.
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the API under defined storage conditions.[11][15]
Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions to establish a re-test period.
Materials and Equipment:
-
Container closure system that simulates the proposed packaging for storage and distribution.[10][13][15]
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical method.
Procedure:
-
Package the API samples from at least three primary batches in the selected container closure system.
-
Place the samples in stability chambers under the following conditions:
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[10][13][15]
-
Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.
Data Presentation:
The stability data should be tabulated, showing the results for each batch at each time point and storage condition.
Table 3: Accelerated Stability Data for this compound (40 °C ± 2 °C / 75% RH ± 5% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
| Batch 1 | ||||
| Appearance | White to off-white powder | Conforms | Data to be determined | Data to be determined |
| Assay (%) | 98.0 - 102.0 | 99.5 | Data to be determined | Data to be determined |
| Total Impurities (%) | NMT 1.0 | 0.1 | Data to be determined | Data to be determined |
| Batch 2 | ||||
| Appearance | White to off-white powder | Conforms | Data to be determined | Data to be determined |
| Assay (%) | 98.0 - 102.0 | 99.8 | Data to be determined | Data to be determined |
| Total Impurities (%) | NMT 1.0 | 0.08 | Data to be determined | Data to be determined |
| Batch 3 | ||||
| Appearance | White to off-white powder | Conforms | Data to be determined | Data to be determined |
| Assay (%) | 98.0 - 102.0 | 99.6 | Data to be determined | Data to be determined |
| Total Impurities (%) | NMT 1.0 | 0.12 | Data to be determined | Data to be determined |
Note: The table is a template. Actual data needs to be generated through experimentation. A similar table should be created for long-term stability data.
Caption: ICH Stability Study Workflow.
Conclusion
This technical guide outlines the fundamental experimental protocols for determining the solubility and stability of this compound. While specific data for this molecule is not yet publicly available, the methodologies described herein provide a robust framework for researchers to generate the necessary data for preformulation and formulation development. Adherence to these standardized procedures will ensure the generation of high-quality, reliable data essential for advancing the development of this promising compound.
References
- 1. who.int [who.int]
- 2. pharmatutor.org [pharmatutor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. researchgate.net [researchgate.net]
- 10. fdaghana.gov.gh [fdaghana.gov.gh]
- 11. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Discovery and history of aminopyridine benzoic acid compounds
An In-depth Technical Guide to the Discovery and History of Aminopyridine Benzoic Acid Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fusion of aminopyridine and benzoic acid moieties has given rise to a versatile class of compounds with significant applications across medicinal chemistry. This technical guide traces the historical development of these compounds, from the early discovery of aminopyridines as potassium channel blockers to the modern synthesis of complex derivatives targeting novel biological pathways. We will explore two primary mechanisms of action: the modulation of neuronal activity through potassium channel blockade and the inhibition of bacterial fatty acid synthesis. This document provides detailed experimental protocols for key syntheses, summarizes quantitative pharmacological data, and uses visualizations to illustrate complex pathways and workflows, serving as a comprehensive resource for professionals in drug discovery and development.
Introduction: Foundational Scaffolds in Medicinal Chemistry
In the landscape of drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable physicochemical properties and ability to interact with a wide range of biological targets. Both the aminopyridine and benzoic acid moieties belong to this elite group.
-
Aminopyridines : The aminopyridine scaffold is a simple, low-molecular-weight moiety recognized for its utility in synthesizing diverse biological molecules.[1] Its functionalized nature provides a versatile starting point for creating complex pharmacophores with minimal side reactions.[1] The 4-aminopyridine (4-AP) isomer, in particular, has a long history as a pharmacological tool and therapeutic agent.[2]
-
Benzoic Acid : As a fundamental aromatic carboxylic acid, the benzoic acid scaffold is a cornerstone in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[3] Its carboxylic acid group provides a key interaction point for many biological targets and a handle for further chemical modification.
The strategic combination of these two scaffolds into aminopyridine benzoic acid compounds and their derivatives has unlocked novel therapeutic potential, leading to compounds that address neurological disorders, bacterial infections, and beyond.
Historical Development and Discovery
The journey of aminopyridine benzoic acid compounds is not one of a single discovery but rather a convergence of independent research streams that eventually revealed a powerful synergy.
The Rise of 4-Aminopyridine (4-AP)
The history of 4-aminopyridine is a prime example of pharmacological repurposing. It was first developed in 1963 as a bird poison.[4][5] Its potent effects on the nervous system, however, prompted further investigation. In the 1970s, Bulgarian pharmacologists and anesthetists were the first to approve 4-AP for clinical application, having confirmed its ability to reverse the effects of non-depolarizing muscle relaxants.[4][5]
Subsequent research elucidated its mechanism of action as a non-selective blocker of voltage-gated potassium (K+) channels.[6][7] In demyelinated axons, as seen in conditions like multiple sclerosis (MS), the exposure of these potassium channels leads to a "leaking" of current that impairs the transmission of action potentials.[6] By blocking these exposed channels, 4-AP enhances signal conduction.[6] This understanding led to the development and eventual FDA approval in 2010 of its slow-release formulation, dalfampridine (Ampyra), for improving walking in patients with MS.[2][4]
Convergence: Synthesis of Aminopyridine Carboxylic Acids
While 4-AP itself was being explored, chemists were developing methods to synthesize aminopyridine carboxylic acids as key intermediates for more complex molecules. An early example includes a facile synthesis for 5-aminopyridazine-4-carboxylic acid reported in 1977.[8] More recently, efficient, high-yield protocols have been established for compounds like 4-aminopyridine-2-carboxylic acid, which serves as a crucial building block for pharmaceuticals targeting neurological disorders and other bioactive molecules.[3][9] Modern synthetic advancements, such as copper-catalyzed C(sp²)-H functionalization, have further streamlined the process of combining benzoic acids with 2-aminopyridines to create complex heterocyclic systems.[10]
Key Mechanisms of Action
Aminopyridine benzoic acid derivatives exert their biological effects through diverse mechanisms, two of which have been extensively validated and are central to their therapeutic applications.
Modulation of Neuronal Activity via K+ Channel Blockade
The primary mechanism for which 4-AP and its derivatives are known is the blockade of voltage-gated potassium channels.[11] Demyelination in neurological injuries and diseases like MS exposes these channels along the axon. The resulting potassium efflux prevents sufficient depolarization to propagate an action potential, leading to conduction block.
4-AP derivatives physically obstruct these channels, prolonging the action potential and restoring nerve impulse conduction.[6][11] This has been the foundation for developing treatments for spinal cord injury and MS.[11][12] The functionalization of the core 4-AP structure, including the creation of carbamate derivatives, has been an attempt to improve clinical efficacy while reducing the toxicity associated with the parent compound.[11][12]
Inhibition of Bacterial Fatty Acid Synthesis (FabI)
A distinct and critical mechanism of action was discovered through high-throughput screening for new antibacterial agents. An aminopyridine derivative was identified as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[13][14] FabI is an essential enzyme that catalyzes the final reduction step in the elongation cycle of the bacterial fatty acid synthesis (FAS-II) pathway.[15][16] This pathway is crucial for producing the lipids necessary for bacterial cell membranes.[16]
By binding to the active site of FabI, these aminopyridine-based inhibitors prevent the enzyme from interacting with its natural substrate, effectively halting the FAS-II pathway and leading to bacterial cell death.[13][16] Because the bacterial FAS-II pathway is significantly different from the fatty acid synthesis process in humans, FabI inhibitors offer high specificity, making them an attractive target for developing new antibiotics to combat resistant pathogens like Staphylococcus aureus.[14][16]
Experimental Protocols and Workflows
Detailed Protocol: Synthesis of 4-Aminopyridine-2-Carboxylic Acid
This protocol describes a common and high-yield synthesis of 4-aminopyridine-2-carboxylic acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[9]
Materials:
-
Picloram (8 g, 33 mmol)
-
10% Palladium on Carbon (Pd/C) (1.2 g)
-
10% aqueous Lithium Hydroxide (LiOH) solution (44 mL)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Hydrogenation Setup: In a suitable pressure vessel, create a thick suspension of Picloram (8 g) and 10% Pd/C (1.2 g) in the 10% aqueous LiOH solution (44 mL).
-
Initial Hydrogenation: Purge the vessel with hydrogen gas twice. Pressurize the vessel to 45 PSI with hydrogen and stir the mixture at 40°C for 4 hours.
-
Heating: Increase the temperature to 70°C and maintain with stirring for 12 hours.
-
Filtration: After the reaction is complete, cool the suspension and filter it through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Precipitation: Transfer the filtrate to a new vessel. While stirring, slowly add concentrated HCl to acidify the solution to a pH of approximately 3. A precipitate will form.
-
Isolation and Drying: Collect the solid product by filtration. Dry the solid overnight under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid (Typical yield: ~4.6 g, 99%).[9]
General Workflow for Biological Evaluation
The discovery and validation of novel aminopyridine derivatives follow a structured workflow, from initial screening to in vivo validation. This process is exemplified by the development of both K+ channel blockers and FabI inhibitors.
Quantitative Data Summary
Quantitative data is essential for comparing the potency and efficacy of different compounds. The following tables summarize key pharmacological data for representative aminopyridine derivatives.
Table 1: Potassium Channel Blocker Activity
| Compound | Target Channel | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Aminopyridine | Kv1.1 | 170 |
| 4-Aminopyridine | Kv1.2 | 230 | |
Table 2: Antibacterial and FabI Inhibitory Activity
| Compound | Target | IC₅₀ (μM) | MIC (μg/mL) | Organism | Reference |
|---|---|---|---|---|---|
| Derivative 9 | S. aureus FabI | 2.4 | - | - | [13][14] |
| Derivative 9 | H. influenzae FabI | 4.2 | - | - | [13][14] |
| Derivative 9 | - | - | 0.5 | S. aureus |[13][14] |
Visualizing Molecular Pathways and Processes
DOT Script for Synthesis of 4-Aminopyridine-2-Carboxylic Acid
The following diagram illustrates the key steps and transformations in the synthesis of 4-aminopyridine-2-carboxylic acid from Picloram.
DOT Script for Bacterial Fatty Acid Synthesis (FAS-II) and FabI Inhibition
This diagram shows a simplified bacterial fatty acid elongation cycle and highlights the point of inhibition by aminopyridine-based FabI inhibitors.
Conclusion
The aminopyridine benzoic acid structural class represents a remarkable example of molecular versatility in drug development. From the historical foundation of 4-aminopyridine as a potassium channel modulator for neurological disorders to the targeted design of derivatives as potent antibacterial FabI inhibitors, these compounds have demonstrated significant therapeutic potential. Their continued exploration, aided by modern synthetic methods and a deeper understanding of their mechanisms of action, promises to yield next-generation therapeutics for a wide range of challenging diseases. This guide serves as a foundational resource for scientists dedicated to harnessing the power of these privileged scaffolds in future drug discovery endeavors.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial | PLOS One [journals.plos.org]
- 12. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. audreyli.com [audreyli.com]
- 15. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
In Silico Screening of 4-(3-Aminopyridin-2-yl)benzoic acid for Kinase Inhibition: A Technical Guide
Abstract
Protein kinases are critical regulators of cellular signaling and represent a prominent class of drug targets, particularly in oncology. The aminopyridine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors. This technical guide outlines a comprehensive in silico screening workflow for evaluating the potential of 4-(3-Aminopyridin-2-yl)benzoic acid as a kinase inhibitor. The workflow encompasses target selection, molecular docking, virtual screening, and molecular dynamics simulations. Furthermore, this guide provides detailed experimental protocols for in vitro validation of in silico hits, focusing on robust and widely used kinase inhibition assays. Visualizations of the screening workflow and relevant signaling pathways are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction
The reversible phosphorylation of proteins, catalyzed by kinases, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
The aminopyridine core is a privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide presents a hypothetical, yet detailed, in silico screening of this compound, a compound featuring this key scaffold. The objective is to identify potential kinase targets for this compound and to provide a roadmap for its subsequent experimental validation.
This document details a multi-step computational strategy, beginning with the selection of a diverse panel of kinases, followed by molecular docking and virtual screening to predict binding affinity and mode. The stability of the predicted protein-ligand complexes is then assessed using molecular dynamics simulations. To bridge the gap between computational predictions and experimental reality, detailed protocols for common kinase inhibition assays are also provided.
In Silico Screening Methodology
The in silico screening process is a systematic approach to identify and prioritize potential drug candidates from a virtual library. The workflow for screening this compound against a panel of selected kinases is outlined below.
Target Selection
Based on the prevalence of the aminopyridine scaffold in known kinase inhibitors, a representative panel of kinases from different families was selected for this hypothetical screening:
-
Tyrosine Kinase: Janus Kinase 2 (JAK2)
-
Serine/Threonine Kinase: Cyclin-Dependent Kinase 9 (CDK9)
-
MAP Kinase: c-Jun N-terminal Kinase 1 (JNK1)
In Silico Screening Workflow
Detailed In Silico Protocols
-
Obtain Protein Structures: Download the 3D crystal structures of the selected kinases (JAK2, CDK9, JNK1) from the Protein Data Bank (PDB).
-
Pre-processing: Remove all non-essential components from the PDB files, including water molecules, co-solvents, and co-crystallized ligands.
-
Protonation and Optimization: Add hydrogen atoms to the protein structures and assign correct protonation states for titratable residues at a physiological pH of 7.4.
-
Energy Minimization: Perform a constrained energy minimization of the protein structures to relieve any steric clashes and to optimize the hydrogen-bonding network.
-
3D Structure Generation: Generate a 3D conformation of this compound.
-
Ionization State: Determine the likely ionization state of the ligand at physiological pH (7.4).
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field.
-
Tautomeric and Rotational States: Generate multiple conformers to account for tautomeric and rotational isomers.
-
Binding Site Definition: Define the ATP-binding site of each kinase as the docking region. This is typically done by specifying a grid box centered on the co-crystallized ligand or key active site residues.
-
Docking Algorithm: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of this compound within the defined binding site of each kinase.
-
Scoring Function: Use the docking program's scoring function to rank the predicted poses based on their estimated binding free energy.
-
System Setup: Place the top-scoring protein-ligand complex from the docking study into a periodic box of water molecules, and add counter-ions to neutralize the system.
-
Equilibration: Perform a multi-step equilibration protocol, gradually heating the system to 300 K and applying pressure to achieve a stable density.
-
Production Run: Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and key hydrogen bond interactions over time.
Hypothetical In Silico Screening Results
The following tables summarize the hypothetical quantitative data obtained from the in silico screening of this compound against the selected kinase targets.
Table 1: Molecular Docking Results
| Kinase Target | Docking Score (kcal/mol) | Predicted H-bonds with Hinge Region | Key Interacting Residues |
| JAK2 | -9.2 | 2 | Leu932, Val863 |
| CDK9 | -8.5 | 2 | Cys106, Asp104 |
| JNK1 | -7.8 | 1 | Met111 |
Table 2: Molecular Dynamics Simulation Summary (100 ns)
| Kinase Target | Average Ligand RMSD (Å) | H-bond Occupancy with Hinge (%) |
| JAK2 | 1.5 ± 0.3 | 85 |
| CDK9 | 2.1 ± 0.5 | 72 |
| JNK1 | 3.5 ± 0.8 | 45 |
Relevant Kinase Signaling Pathways
Understanding the biological context of the targeted kinases is crucial for interpreting the potential downstream effects of their inhibition.
Experimental Protocols for In Vitro Validation
Following the in silico screening, experimental validation is essential to confirm the predicted kinase inhibition. Below are detailed protocols for two common types of kinase inhibition assays.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase (JAK2, CDK9, or JNK1)
-
Kinase-specific substrate
-
ATP
-
This compound (test compound)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
White, opaque 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 10% DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the kinase solution (concentration determined by prior titration).
-
Add 2 µL of a mixture of the kinase-specific substrate and ATP (at the Kₘ concentration for ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
HTRF® KinEASE™ Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to detect substrate phosphorylation.
Materials:
-
HTRF® KinEASE™ Kit (Cisbio)
-
Recombinant Kinase (JAK2, CDK9, or JNK1)
-
Biotinylated substrate peptide
-
ATP
-
This compound (test compound)
-
Enzymatic Buffer
-
Detection Buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
White, low-volume 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer with a constant percentage of DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, dispense 4 µL of the test compound dilution.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Kinase Reaction: Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Prepare a detection mixture containing the Eu³⁺-cryptate labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection mixture to each well to stop the kinase reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Fluorescence Measurement: Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10⁴) and determine the IC₅₀ value from the dose-response curve.
Conclusion
This technical guide provides a comprehensive framework for the in silico screening of this compound as a potential kinase inhibitor. The outlined workflow, from target selection and molecular modeling to detailed experimental validation protocols, offers a systematic approach for identifying and characterizing novel kinase inhibitors. The hypothetical results suggest that this compound may exhibit inhibitory activity against members of the JAK and CDK families, warranting further experimental investigation. The methodologies and protocols presented herein can be adapted for the screening of other small molecules against a wide range of kinase targets, thereby accelerating the drug discovery process.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Phosphodiesterase Inhibitors Using 4-(3-Aminopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential phosphodiesterase (PDE) inhibitors derived from 4-(3-aminopyridin-2-yl)benzoic acid. This document outlines a proposed synthetic strategy, detailed experimental protocols, and relevant biological data for structurally related compounds. The information is intended to facilitate research and development in the discovery of novel therapeutics targeting PDE-mediated signaling pathways.
Introduction to Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in regulating a wide array of physiological processes. Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a variety of diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, atopic dermatitis, erectile dysfunction, and pulmonary arterial hypertension.
The diverse family of PDEs is categorized into 11 families (PDE1-PDE11) based on their substrate specificity, regulatory properties, and amino acid sequences. Notably, PDE4 inhibitors, which selectively prevent the breakdown of cAMP, have demonstrated significant anti-inflammatory effects. Conversely, PDE5 inhibitors, which act on cGMP, are well-established for their vasodilatory properties.
The core structure of this compound presents a versatile scaffold for the synthesis of novel PDE inhibitors. Its aminopyridine moiety can be functionalized to interact with key residues in the active site of various PDE isoforms, while the benzoic acid group provides a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Proposed Synthetic Approach
The proposed synthesis involves two key transformations:
-
Amide Bond Formation: The carboxylic acid functionality of this compound can be coupled with a variety of amines to introduce diverse substituents. This is a common strategy in medicinal chemistry to explore interactions with the solvent-exposed region of the enzyme's active site.
-
Suzuki-Miyaura Coupling: The aminopyridine core can potentially be further modified via palladium-catalyzed cross-coupling reactions to introduce additional aryl or heteroaryl moieties, which can enhance binding affinity and selectivity.
Data Presentation: Inhibitory Activity of Pyridine-Containing PDE Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of several known pyridine-containing inhibitors against PDE4 and PDE5. This data serves as a benchmark for evaluating newly synthesized compounds derived from this compound.
| Compound ID | Target PDE | IC50 (nM) | Reference Compound |
| TPN729MA | PDE5 | 2.28 | Sildenafil, Tadalafil[1] |
| Sildenafil | PDE5 | 5.22 | Tadalafil, TPN729MA[1] |
| Tadalafil | PDE5 | 2.35 | Sildenafil, TPN729MA[1] |
| Compound 9 | PDE4 | 0.01 | Roflumilast[2] |
| Compound 10 | PDE4 | 0.07 | Roflumilast[2] |
| Compound 11 | PDE4 | 0.06 | Roflumilast[2] |
| SCH 351591 | PDE4 | 58 | Roflumilast[2] |
Experimental Protocols
The following are detailed, proposed protocols for the synthesis and evaluation of PDE inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of N-Substituted 4-(3-Aminopyridin-2-yl)benzamides (Amide Coupling)
This protocol describes a general procedure for the amide coupling of this compound with a representative amine using a common coupling reagent like HATU.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 4-(3-aminopyridin-2-yl)benzamide.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro PDE Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against specific PDE isoforms using a commercially available assay kit.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human PDE enzyme (e.g., PDE4D or PDE5A)
-
cGMP or cAMP substrate (depending on the PDE isoform)
-
Assay buffer
-
3H-cGMP or 3H-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, the inhibitor solution (or vehicle control), and the recombinant PDE enzyme.
-
Initiate the reaction by adding the substrate mixture containing both the unlabeled (cAMP or cGMP) and radiolabeled (3H-cAMP or 3H-cGMP) substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Add snake venom nucleotidase to convert the resulting 3H-5'-AMP or 3H-5'-GMP to the corresponding 3H-adenosine or 3H-guanosine.
-
Incubate the plate at 30°C for an additional 10 minutes.
-
Apply the reaction mixture to a cation-exchange resin to separate the unreacted substrate from the product.
-
Elute the product and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Caption: PDE5 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Proposed Experimental Workflow for Inhibitor Synthesis and Evaluation.
References
Application Notes and Protocols for High-Throughput Screening of 4-(3-Aminopyridin-2-yl)benzoic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(3-Aminopyridin-2-yl)benzoic acid and its derivatives in high-throughput screening (HTS) campaigns for drug discovery. The protocols detailed below are based on established methodologies for screening similar chemical scaffolds against relevant biological targets, such as protein kinases.
Introduction
This compound is a heterocyclic compound featuring aminopyridine and benzoic acid moieties. This structural arrangement is of significant interest in medicinal chemistry as it is present in numerous biologically active molecules. Derivatives of this scaffold have been identified as inhibitors of various enzymes, including protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammatory diseases. The protocols outlined here are designed for the high-throughput screening of compound libraries based on this core structure to identify novel modulators of kinase activity.
Target Family: Protein Kinases
Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The general structure of this compound and its analogs makes it a suitable candidate for targeting the ATP-binding pocket of various kinases.
High-Throughput Screening Assay: LanthaScreen™ Eu Kinase Binding Assay
A robust and widely used HTS method for identifying kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the binding of an Alexa Fluor™ 647-labeled tracer to a kinase and the subsequent displacement of this tracer by a competitive inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical screening data for this compound and a set of its derivatives against a representative protein kinase (e.g., Casein Kinase 2 Alpha, CSNK2A1).
| Compound ID | Structure | IC50 (nM) |
| LEAD-001 | This compound | 850 |
| ANALOG-002 | 4-(3-Amino-5-chloropyridin-2-yl)benzoic acid | 420 |
| ANALOG-003 | 4-(3-Acetamidopyridin-2-yl)benzoic acid | >10,000 |
| ANALOG-004 | Methyl 4-(3-aminopyridin-2-yl)benzoate | 2,500 |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.
Materials and Reagents:
-
Kinase (e.g., human recombinant CSNK2A1)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compounds (including this compound and analogs)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates (e.g., Corning #3676)
-
Plate reader capable of TR-FRET measurements (e.g., Tecan Spark® or similar)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of the test compounds in DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Transfer 1 µL of each compound dilution to the assay plate. For control wells, add 1 µL of DMSO.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X working solution of the kinase and Eu-anti-tag antibody in the assay buffer. The final concentration of the kinase and antibody should be optimized according to the manufacturer's guidelines (typically in the low nanomolar range).
-
-
Tracer Preparation:
-
Prepare a 2X working solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. The final concentration should be at the Kd value for its interaction with the kinase.
-
-
Assay Assembly:
-
To each well of the 384-well plate containing the test compound, add 5 µL of the 2X Kinase/Antibody mixture.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X Tracer solution to each well. The final reaction volume is 10 µL.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Excitation: 340 nm
-
Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647)
-
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the conceptual signaling pathway and the experimental workflow.
Caption: A generic kinase signaling cascade targeted by an inhibitor.
Caption: The experimental workflow for the LanthaScreen™ kinase binding assay.
Conclusion
The described HTS assay provides a reliable and efficient method for screening compound libraries, such as those based on the this compound scaffold, for potential kinase inhibitors. The flexibility of this platform allows for its adaptation to a wide range of protein kinase targets. Hits identified from such screens can serve as starting points for lead optimization programs in drug discovery.
Application Notes and Protocols for the Purification of 4-(3-Aminopyridin-2-yl)benzoic acid
Introduction
4-(3-Aminopyridin-2-yl)benzoic acid is a heterocyclic aromatic amino acid derivative with potential applications in pharmaceutical and materials science research. As a key intermediate in the synthesis of various compounds, its purity is paramount.[1][2] This document provides detailed application notes and protocols for the analytical monitoring and purification of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 886505-75-5 |
(Data sourced from commercial supplier information)[3]
High-Performance Liquid Chromatography (HPLC) Analytical Method
HPLC is a powerful technique for the separation, identification, and quantification of this compound. The following reversed-phase HPLC (RP-HPLC) method is recommended for purity assessment and impurity profiling.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Isocratic or Gradient HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileIsocratic elution with 75:25 (v/v) A:B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for parameter selection: C18 columns are widely used for the separation of aromatic and moderately polar compounds. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4] Acetonitrile is a common organic modifier in reversed-phase chromatography.[5] A detection wavelength of 254 nm is chosen due to the aromatic nature of the compound, and 280 nm can also be monitored as aromatic amino acids absorb in this region.[6]
Experimental Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a small amount of methanol or acetonitrile.
-
Quantitatively transfer to a 100 mL volumetric flask and dilute to volume with the mobile phase (75:25 A:B).
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be analyzed.
-
Dissolve in a small amount of methanol or acetonitrile.
-
Quantitatively transfer to a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and record the retention time (Rt) and peak area.
-
Inject the sample solution and record the chromatogram.
-
Purity can be calculated based on the area percentage of the main peak relative to the total peak area.
-
Data Presentation
Table 1: HPLC Method Parameters and Expected Results
| Analyte | Expected Retention Time (Rt) | Tailing Factor | Theoretical Plates |
| This compound | ~ 5-10 min | < 1.5 | > 2000 |
Note: The exact retention time will depend on the specific column and HPLC system used.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Thin-Layer Chromatography (TLC) Analytical Method
TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying fractions during purification, and assessing the purity of this compound.
Materials and Conditions
| Parameter | Recommended Setting |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated TLC plates |
| Mobile Phase | Toluene: Acetone: Methanol: Ammonium Hydroxide (8:3:3:0.1, v/v/v/v) |
| Chamber | Saturated TLC chamber |
| Sample Application | 1-2 µL of a ~1 mg/mL solution in methanol |
| Development Distance | Approximately 8 cm |
| Visualization | UV light at 254 nm |
Rationale for parameter selection: Silica gel is a polar stationary phase suitable for the separation of polar compounds like aromatic acids and amines.[7][8] The chosen mobile phase is a mixture of solvents with varying polarities, and the addition of ammonium hydroxide helps to deprotonate the acidic functional group, reducing tailing and improving spot shape for acidic compounds on silica gel.[5]
Experimental Protocol
-
Chamber Saturation:
-
Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent.
-
Close the chamber and allow it to saturate for at least 15-20 minutes.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg) in 1 mL of methanol.
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline. Allow the spot to dry completely.
-
-
Development:
-
Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the solvent front to ascend the plate.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent background.
-
Circle the visible spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
Table 2: TLC Method Parameters and Expected Results
| Analyte | Expected Rf Value | Spot Characteristics |
| This compound | ~ 0.3 - 0.5 | Compact, well-defined spot |
| Less polar impurities | Higher Rf | - |
| More polar impurities | Lower Rf | - |
Note: Rf values are indicative and can vary based on experimental conditions such as temperature, chamber saturation, and plate quality.[9]
TLC Workflow Diagram
Caption: TLC analysis workflow for this compound.
Conclusion
The HPLC and TLC methods outlined provide robust and reliable approaches for the analytical assessment of this compound. The HPLC method is suitable for quantitative purity determination and impurity profiling, while the TLC method offers a rapid and efficient means for qualitative monitoring of purification processes. These protocols can be adapted and optimized based on the specific instrumentation and purity requirements of the user.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(6-Aminopyridin-3-yl)benzoic acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of 4-(3-Aminopyridin-2-yl)benzoic Acid Derivatives in Cancer Cell Line Studies
Note: While research on the specific compound 4-(3-Aminopyridin-2-yl)benzoic acid in cancer cell line studies is limited in publicly available literature, a closely related derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid (BNFA-D) , has demonstrated significant anticancer potential. This document will focus on the application and methodologies associated with this derivative as a proxy to understand the potential utility of this class of compounds in cancer research.
Application Notes
Compound: 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid (BNFA-D)
Background: BNFA-D is a bicyclic N-fused aminoimidazole derivative that has shown promise as an anticancer agent. Studies have highlighted its efficacy against breast cancer cell lines with minimal toxicity to normal cells. The primary mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of key cellular signaling pathways.
Mechanism of Action: The anticancer effects of BNFA-D in breast cancer cells are primarily attributed to the upregulation of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This upregulation leads to the inhibition of the Wnt/TCF signaling cascade, a pathway often dysregulated in cancer. The inhibition of this pathway results in decreased expression of downstream targets like β-catenin, cyclin D1, and C-MYC, which are crucial for cancer cell proliferation and survival. Furthermore, BNFA-D has been shown to arrest the cell cycle in the S phase.
Key Findings:
-
Induces apoptosis in breast cancer cells.
-
Upregulates the expression of the PTEN tumor suppressor.
-
Inhibits the Wnt/TCF signaling pathway.
-
Decreases levels of β-catenin, cyclin D1, C-MYC, and phospho-AKT (Ser473).
-
Increases levels of GSK3β and CK1.
-
Causes S phase cell cycle arrest.
Data Presentation
Table 1: Effect of BNFA-D on Protein Expression in MCF-7 Breast Cancer Cells
| Protein | Effect of BNFA-D Treatment | Signaling Pathway | Reference |
| PTEN | Increased | Wnt/β-catenin, PI3K/AKT | |
| β-catenin | Decreased | Wnt/β-catenin | |
| Cyclin D1 | Decreased | Cell Cycle, Wnt/β-catenin | |
| C-MYC | Decreased | Cell Proliferation, Wnt/β-catenin | |
| Phospho-AKT (Ser473) | Decreased | PI3K/AKT | |
| GSK3β | Increased | Wnt/β-catenin | |
| CK1 | Increased | Wnt/β-catenin |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of BNFA-D on cancer cells.
Materials:
-
MCF-7 breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
BNFA-D stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of BNFA-D in culture medium.
-
After 24 hours, remove the medium and treat the cells with various concentrations of BNFA-D. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by DAPI Staining
Objective: To visualize nuclear morphological changes associated with apoptosis.
Materials:
-
MCF-7 cells
-
BNFA-D
-
6-well plates with sterile coverslips
-
PBS (Phosphate Buffered Saline)
-
4% Paraformaldehyde in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Protocol:
-
Seed MCF-7 cells on sterile coverslips in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of BNFA-D for 24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with DAPI solution for 10 minutes in the dark.
-
Wash the cells again with PBS.
-
Mount the coverslips on glass slides with a drop of mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed chromatin and fragmented nuclei.
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in the signaling pathway affected by BNFA-D.
Materials:
-
MCF-7 cells
-
BNFA-D
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PTEN, anti-β-catenin, anti-Cyclin D1, anti-C-MYC, anti-p-AKT, anti-GSK3β, anti-CK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
Culture MCF-7 cells and treat them with BNFA-D for the desired time.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
Visualizations
Caption: Signaling pathway of BNFA-D in breast cancer cells.
Caption: General experimental workflow for evaluating anticancer effects.
Application Notes and Protocols for Testing the Antileukemia Properties of Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine derivatives have emerged as a promising class of small molecules with potential therapeutic applications in various diseases, including leukemia.[1] This document provides detailed experimental protocols and application notes for researchers to investigate the antileukemia properties of novel aminopyridine derivatives. The protocols outlined below cover essential in vitro assays to characterize the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of these compounds on leukemia cells.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which an aminopyridine derivative inhibits the growth of leukemia cells by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., HL-60, K-562, Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Aminopyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the aminopyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with aminopyridine derivatives.
Materials:
-
Leukemia cells
-
Aminopyridine derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate and treat with the aminopyridine derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of aminopyridine derivatives on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Leukemia cells
-
Aminopyridine derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the aminopyridine derivative at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-p53, anti-CDK9, anti-FLT3, anti-JAK2, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of Aminopyridine Derivatives against Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 8e | MV-4-11 | 0.0884 (CDK9) | [2] |
| Derivative 9e | MV-4-11 | 0.0304 (FLT3) | [2] |
| Pyrano-pyridine Derivative | K-562 | 20 | [3] |
| Pyridine Derivative 10 | U937 | 0.127 | [4] |
| 4-pyranone derivative | L1210 | 3.15 - 20 | [5] |
Table 2: Effect of an Aminopyridine Derivative on Apoptosis and Cell Cycle in Jurkat Cells[6]
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 5.2 ± 1.1 | 60.3 ± 2.5 | 25.1 ± 1.8 | 14.6 ± 1.3 |
| Compound 21 (Pyrazoline derivative) | 45.8 ± 3.2 | 40.1 ± 2.1 | 48.7 ± 3.5 | 11.2 ± 1.0 |
Note: Data are presented as mean ± SD and are representative. Actual results will vary depending on the specific aminopyridine derivative and experimental conditions.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 4-(3-Aminopyridin-2-yl)benzoic acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-(3-aminopyridin-2-yl)benzoic acid scaffold is a valuable starting point for the development of novel therapeutic agents. Pyridine carboxylic acid derivatives are known to be versatile scaffolds in medicinal chemistry, leading to the discovery of numerous enzyme inhibitors for various diseases.[1][2] This document provides a detailed framework for the derivatization of this core structure to explore structure-activity relationships (SAR), a critical process in medicinal chemistry for optimizing lead compounds. The protocols outlined below focus on creating a diverse chemical library by modifying the two primary reactive handles: the carboxylic acid and the exocyclic amino group. For the purpose of this application note, we will hypothesize that the target is a protein kinase, a common target for aminopyridine-based molecules.[3]
Strategic Derivatization Workflow
A systematic approach is essential for efficient SAR exploration. The workflow involves the synthesis of a focused library of analogs, followed by purification, characterization, and biological evaluation. This iterative process allows researchers to understand how specific structural modifications influence biological activity.
Caption: High-level workflow for SAR studies.
Data Presentation: Structure-Activity Relationship (SAR)
The primary goal of these studies is to correlate structural changes with changes in biological activity. A well-structured SAR table is the most effective way to present this data. Below is a hypothetical SAR table for derivatives of this compound evaluated as inhibitors of a target kinase.
Table 1: Hypothetical Structure-Activity Relationship Data
| Compound ID | R¹ Group (Modification at Amino) | R² Group (Modification at Carboxyl) | Kinase Inhibition IC₅₀ (nM) |
| Parent | -H | -OH | >10,000 |
| A-1 | -C(O)CH₃ (Acetyl) | -OH | 5,200 |
| A-2 | -S(O)₂CH₃ (Mesyl) | -OH | 3,800 |
| A-3 | -C(O)Ph (Benzoyl) | -OH | 1,500 |
| B-1 | -H | -NHCH₃ (Methylamide) | 8,500 |
| B-2 | -H | -NH-cHex (Cyclohexylamide) | 4,100 |
| B-3 | -H | -NH-Bn (Benzylamide) | 950 |
| C-1 | -C(O)Ph (Benzoyl) | -NH-Bn (Benzylamide) | 75 |
| C-2 | -C(O)Ph (Benzoyl) | -NH-(4-F-Bn) | 45 |
| C-3 | -S(O)₂CH₃ (Mesyl) | -NH-Bn (Benzylamide) | 120 |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
Derivatization of either the amino or carboxylic acid group alone results in a modest increase in potency.
-
Simultaneous derivatization of both functional groups leads to a significant improvement in inhibitory activity (e.g., compound C-1 ).
-
The nature of the substituent is critical. Aromatic groups (benzoyl, benzylamide) appear to be favored over smaller aliphatic groups.
-
Further optimization, such as adding a fluorine atom to the benzylamide ring (compound C-2 ), can further enhance potency, suggesting a potential hydrophobic/electronic interaction in the kinase binding pocket.
Experimental Protocols
General Protocol for Amide Coupling at the Carboxylic Acid Moiety (Synthesis of B-series Analogs)
This protocol describes the formation of an amide bond by coupling the carboxylic acid of the parent molecule with a primary or secondary amine.[4]
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO₃, brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
General Protocol for Acylation of the Amino Group (Synthesis of A-series Analogs)
This protocol details the acylation of the 3-amino group using an acid chloride.
Materials:
-
This compound
-
Acid chloride of choice (e.g., benzoyl chloride) (1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous DCM (Dichloromethane)
-
1N HCl, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Dilute the reaction with DCM and wash with 1N HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash chromatography or recrystallization to obtain the acylated product.
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a method to determine the IC₅₀ values of the synthesized compounds against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[3] A decrease in ADP production correlates with kinase inhibition.
Materials:
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Target Kinase (e.g., recombinant human RTK)
-
Kinase Substrate (e.g., a specific peptide)
-
ATP (at Km concentration for the target kinase)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well microplates
Procedure:
-
Compound Preparation: Create a serial dilution of the inhibitor compounds in DMSO. Further dilute into the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mixture to each well of the microplate.
-
Add 2.5 µL of the diluted inhibitor compound to the wells (use DMSO for control wells).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Signalling Pathway Visualization
To provide context for the biological activity, it is useful to visualize the signaling pathway in which the target kinase operates. The diagram below illustrates a simplified, hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway, which is often implicated in cell proliferation and survival. The synthesized inhibitors are designed to block this pathway at the level of the RTK.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of 4-(3-Aminopyridin-2-yl)benzoic acid as a Putative Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Aminopyridin-2-yl)benzoic acid is a small molecule with a chemical scaffold suggestive of activity against members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Structural analogs, particularly those containing a 2-aminopyridine moiety, have shown potent and selective inhibition of Tankyrase (TNKS) 1 and 2.[1][2][3] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, making it a compelling target for therapeutic intervention.[4][5][6] Inhibition of Tankyrase leads to the stabilization of Axin, a crucial component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing Wnt-driven cell proliferation.[6][7]
These application notes provide a comprehensive suite of cell-based assays to determine the efficacy of this compound as a Tankyrase inhibitor and to characterize its impact on the Wnt signaling pathway and cancer cell proliferation.
Postulated Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound as a Tankyrase inhibitor within the Wnt/β-catenin signaling pathway.
Caption: Proposed mechanism of this compound in the Wnt pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These initial assays are crucial for determining the dose-dependent effect of the compound on cancer cell lines with known Wnt pathway mutations (e.g., SW480, DLD-1, COLO-320DM) versus cell lines with a wild-type Wnt pathway (e.g., RKO, HEK293).
a) MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of viable cells by the reduction of tetrazolium salt MTT to formazan.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b) LDH Assay for Cytotoxicity
-
Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the 72-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (commercially available kit) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
Target Engagement and Wnt Pathway Modulation Assays
These assays directly assess the compound's ability to inhibit Tankyrase and modulate the downstream Wnt signaling pathway.
a) Western Blot for Axin Stabilization and β-catenin Degradation
-
Principle: Measures changes in the protein levels of Axin and β-catenin following compound treatment.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band intensities using densitometry software.
-
b) TOP/FOP Flash Reporter Assay for Wnt Signaling Activity
-
Principle: Quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
-
Protocol:
-
Co-transfect cells in a 24-well plate with either a TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid for normalization.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
After another 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash and FOPFlash readings to the Renilla luciferase activity. The TOP/FOP ratio indicates the level of Wnt signaling.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of the test compound.
Data Presentation
The quantitative data generated from the aforementioned assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cell Viability and Cytotoxicity
| Cell Line | Wnt Pathway Status | This compound IC50 (µM) - MTT Assay | % Cytotoxicity at IC50 - LDH Assay |
| SW480 | APC mutant | ||
| DLD-1 | APC mutant | ||
| COLO-320DM | APC mutant | ||
| RKO | Wild-type | ||
| HEK293 | Wild-type |
Table 2: Western Blot Densitometry Analysis
| Cell Line | Treatment | Fold Change in Axin1 Protein Level (normalized to loading control) | Fold Change in Axin2 Protein Level (normalized to loading control) | Fold Change in β-catenin Protein Level (normalized to loading control) |
| SW480 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| Compound (IC50) | ||||
| Compound (2x IC50) | ||||
| RKO | Vehicle Control | 1.0 | 1.0 | 1.0 |
| Compound (IC50) | ||||
| Compound (2x IC50) |
Table 3: TOP/FOP Flash Reporter Assay
| Cell Line | Treatment | Normalized TOP/FOP Flash Ratio | % Inhibition of Wnt Signaling |
| SW480 | Vehicle Control | 0% | |
| Compound (0.1x IC50) | |||
| Compound (IC50) | |||
| Compound (10x IC50) | |||
| HEK293 | Vehicle Control | 0% | |
| (Wnt3a stimulated) | Compound (0.1x IC50) | ||
| Compound (IC50) | |||
| Compound (10x IC50) |
Conclusion
The described cell-based assays provide a robust framework for evaluating the efficacy of this compound as a potential Tankyrase inhibitor. By systematically assessing its impact on cell viability, target protein levels, and Wnt signaling activity, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The structured data presentation will facilitate the clear and concise communication of findings.
References
- 1. Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Synthesis of Nilotinib Utilizing 4-Methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes on the synthesis of Nilotinib, a critical tyrosine kinase inhibitor. The focus is on the final coupling step involving the key intermediate, 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid, and 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline. While the initial query specified 4-(3-Aminopyridin-2-yl)benzoic acid, a comprehensive review of established synthetic routes indicates that 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid is the direct precursor in the most widely documented and industrially relevant synthesis pathways for Nilotinib.[1][2][3][4] This note consolidates data from various sources to present a clear overview of reaction conditions, yields, and detailed experimental procedures.
Synthetic Pathway Overview
The synthesis of Nilotinib from its key intermediates involves an amide coupling reaction. The benzoic acid moiety of 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid is first activated, typically by conversion to an acid chloride using an agent like thionyl chloride (SOCl₂) or by using a coupling agent. This activated intermediate then reacts with the aniline derivative, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline, to form the final Nilotinib base.
Caption: Workflow for the amide coupling synthesis of Nilotinib.
Quantitative Data Summary
The efficiency of the Nilotinib synthesis is highly dependent on the chosen reagents and reaction conditions. The following table summarizes quantitative data from various reported procedures for the coupling reaction.
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Activating/Coupling Agent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) | Carbonyl diimidazole (CDI) / Imidazole HCl | [5][6] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-pyrrolidone (NMP) | [5][7] |
| Temperature | Activation: 60°C; Coupling: 90°C | 90°C | 50-55°C, then 95-105°C | [5][6][8] |
| Reaction Time | Activation: 1 hr; Coupling: 3 hrs | 3 hrs | 1 hr, then 24 hrs | [5][6][8] |
| Molar Yield | 94% | 76% | 52.6% | [6][7] |
| Purity (HPLC) | 99.46% | 99.17% | 99.84% | [6][7] |
Detailed Experimental Protocols
Below are two distinct protocols for the synthesis of Nilotinib from 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid.
This protocol is based on the direct conversion of the benzoic acid to its acid chloride, followed by coupling.
Workflow Diagram:
Caption: Step-by-step workflow for Nilotinib synthesis using SOCl₂.
Methodology:
-
To a 1 L glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (80.0 g, 0.26 mol) and N-Methyl-2-pyrrolidone (400 mL).[5]
-
Heat the mixture to 60°C with stirring.
-
Slowly add thionyl chloride (SOCl₂) (24 mL, 0.33 mol) over a period of 15 minutes.[5]
-
Stir the resulting mixture at 60°C for 1 hour to ensure complete formation of the acid chloride intermediate.[5]
-
Add 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline (69.2 g, 0.29 mol) to the reaction mixture.[5]
-
Heat the mixture to 90°C and maintain stirring for 3 hours.[5][6]
-
After the reaction is complete, add water (500 mL) and heat the solution to 80°C.
-
Adjust the pH of the solution to 11-12 by adding a 47% NaOH solution.[5][6]
-
Cool the resulting suspension to 40°C and stir for an additional 2 hours.
-
Filter the solid product under reduced pressure at 40°C and wash the cake with 500 mL of water.[5]
-
For further purification, the material can be slurried in water (1 L) at 40°C for 1 hour, filtered, and washed again.[6]
-
Dry the final product under vacuum at 50°C to yield Nilotinib base.[6]
This protocol utilizes a milder coupling agent, which can be advantageous for sensitive substrates.
Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, add 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (10 g), carbonyl diimidazole (6.9 g), and imidazole hydrochloride (5.1 g) to N-methyl-2-pyrrolidone (200 mL) at room temperature.[8]
-
Stir the mixture for 60 minutes at room temperature.
-
Heat the reaction mass to 50-55°C and continue stirring for one hour.[8]
-
Add 5-(trifluoromethyl)-3-[4-methyl-1H-imidazolyl] aniline (11.8 g) to the reaction mass at 50-55°C.[8]
-
Raise the temperature to 95-105°C and stir for 24 hours.[8]
-
Upon completion, cool the reaction mass and add a sodium hydroxide solution to precipitate the product.[7]
-
Isolate the solid by filtration, wash with water, and dry to obtain Nilotinib base.
Conclusion
The synthesis of Nilotinib via the amide coupling of 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid is a robust and well-documented process. The use of thionyl chloride for acid activation in N-methyl-2-pyrrolidone provides high yields and purity, making it suitable for large-scale production.[5][6] Alternative coupling agents like carbonyl diimidazole offer a milder reaction pathway, resulting in exceptionally high purity, albeit with a lower reported yield.[7][8] The choice of protocol may depend on the specific requirements for yield, purity, and process safety in a given research or manufacturing context.
References
- 1. CN105985293A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 2. WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EP3404025B1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 8. WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Fluorescent Labeling of 4-(3-Aminopyridin-2-yl)benzoic acid for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note: A Novel Fluorescent Probe for Kinase Imaging
Introduction
4-(3-Aminopyridin-2-yl)benzoic acid is a heterocyclic compound whose derivatives have been identified as promising scaffolds in medicinal chemistry, notably as kinase inhibitors.[1][2][3][4][5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6][7][8] The development of tools to visualize and quantify kinase activity and localization within living cells is therefore of paramount importance for both basic research and drug discovery.[6][8][9]
Fluorescent labeling of small molecule kinase inhibitors provides a powerful method to directly observe their engagement with target proteins in a cellular context.[6][7][8][9] By attaching a fluorophore to this compound, this molecule can be transformed into a high-fidelity probe for imaging studies. Such a probe can be utilized to:
-
Visualize the subcellular distribution of the inhibitor and its target kinase.
-
Quantify target engagement and occupancy in response to therapeutic interventions.
-
Screen for new kinase inhibitors in a high-throughput manner.
-
Study the dynamics of kinase signaling pathways in real-time.
This document provides detailed protocols for the fluorescent labeling of this compound via two distinct chemical strategies, targeting either its primary amine or its carboxylic acid functional group.
Choice of Labeling Strategy
This compound possesses two primary reactive sites for conjugation: the primary amino group on the pyridine ring and the carboxylic acid group on the benzoic acid ring. The choice of labeling strategy will depend on the specific fluorescent dye to be used and the desired properties of the final probe.
-
Labeling the Amino Group: This is a straightforward approach utilizing widely available amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester. This reaction is typically efficient and proceeds under mild conditions.
-
Labeling the Carboxylic Acid Group: This strategy involves the activation of the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a fluorescent dye that contains a primary amine. This approach is useful when the amino group of the target molecule is critical for its biological activity.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound when labeled with a generic green fluorescent dye. These values are representative of typical small molecule fluorescent probes and should be experimentally determined for each specific conjugate.[10][11][12][13]
| Property | Labeled via Amino Group | Labeled via Carboxylic Acid Group |
| Excitation Maximum (λex) | 495 nm | 498 nm |
| Emission Maximum (λem) | 520 nm | 525 nm |
| Molar Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ | 82,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.65 | 0.60 |
| Photostability | High | High |
| Molecular Weight | ~700 g/mol | ~750 g/mol |
Experimental Protocols
Protocol 1: Labeling of the Amino Group with an NHS-Ester Dye
This protocol describes the conjugation of an amine-reactive fluorescent dye (NHS ester) to the primary amino group of this compound.
Materials:
-
This compound (MW: 214.22 g/mol )
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
Procedure:
-
Preparation of this compound solution: Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.
-
Preparation of NHS-ester dye solution: Dissolve a 1.2 molar equivalent of the amine-reactive fluorescent dye (NHS ester) in 0.5 mL of anhydrous DMF.
-
Reaction Setup: In a light-protected vial, add the this compound solution. To this, add 2 molar equivalents of triethylamine.
-
Conjugation Reaction: Slowly add the NHS-ester dye solution to the vial containing the this compound while stirring.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., Dichloromethane:Methanol, 9:1). The formation of a new, fluorescent spot with a different Rf value indicates successful conjugation.
-
Purification: Upon completion, purify the fluorescently labeled product by reverse-phase HPLC.
-
Characterization and Storage: Characterize the purified product by mass spectrometry and NMR. Lyophilize the pure fractions and store the final product at -20°C, protected from light and moisture.
Protocol 2: Labeling of the Carboxylic Acid Group via EDC Coupling
This protocol details the conjugation of an amine-containing fluorescent dye to the carboxylic acid group of this compound using EDC chemistry.
Materials:
-
This compound (MW: 214.22 g/mol )
-
Amine-containing fluorescent dye
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (pH 6.0)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
Procedure:
-
Preparation of this compound solution: Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution, add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Preparation of Amine-containing dye solution: In a separate vial, dissolve 1.2 molar equivalents of the amine-containing fluorescent dye in 0.5 mL of anhydrous DMF.
-
Conjugation Reaction: Add the amine-containing dye solution to the activated this compound solution.
-
Incubation: Let the reaction proceed overnight at room temperature in the dark with continuous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC, observing the formation of a new fluorescent product.
-
Purification: Purify the fluorescently labeled conjugate using reverse-phase HPLC.
-
Characterization and Storage: Confirm the identity of the purified product by mass spectrometry. Lyophilize the product and store at -20°C, protected from light.
Visualizations
Caption: Experimental workflows for the fluorescent labeling of this compound.
Caption: Hypothetical signaling pathway inhibited by the fluorescently labeled probe.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02297F [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Aminopyridin-2-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(3-Aminopyridin-2-yl)benzoic acid synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2-halo-3-aminopyridine (e.g., 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine) with 4-carboxyphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
Q2: What are the main challenges in the synthesis of this compound via Suzuki-Miyaura coupling?
A2: Researchers may encounter several challenges that can lead to low yields. The primary issues stem from the 3-aminopyridine substrate itself. The amino group can coordinate with the palladium catalyst, potentially inhibiting key steps in the catalytic cycle like oxidative addition and transmetallation[1]. This can lead to catalyst deactivation and incomplete conversion. Additionally, side reactions such as homocoupling of the boronic acid can reduce the yield of the desired product. The presence of the acidic N-H group on the aminopyridine can also interfere with the reaction[2].
Q3: How can I minimize side reactions during the synthesis?
A3: Minimizing side reactions, particularly the homocoupling of 4-carboxyphenylboronic acid, is crucial for improving the yield. This can be achieved by carefully controlling the reaction conditions. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help drive the desired cross-coupling reaction. Additionally, ensuring an inert atmosphere (e.g., by using nitrogen or argon) can prevent oxidative side reactions. The choice of a suitable ligand and base is also critical in promoting the cross-coupling pathway over side reactions.
Q4: What are the recommended purification strategies for the final product?
A4: The purification of this compound typically involves a multi-step process. After the reaction is complete, an acidic workup is often performed to precipitate the crude product. This takes advantage of the carboxylic acid functionality. The crude product can then be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. In some cases, column chromatography on silica gel may be necessary to remove persistent impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst may be deactivated by coordination with the amino group of the substrate[1]. | - Use a pre-catalyst or a more robust ligand system (e.g., Buchwald-type ligands like RuPhos or BrettPhos) that is less susceptible to inhibition[1][3].- Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient Transmetallation: The transfer of the aryl group from the boronic acid to the palladium center is slow. | - Choose a suitable base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. Ensure the base is finely powdered for better solubility and reactivity.- The addition of water to the solvent system (e.g., dioxane/water, THF/water) can facilitate transmetallation[4]. | |
| Decomposition of Boronic Acid: The 4-carboxyphenylboronic acid may be degrading under the reaction conditions. | - Use fresh, high-purity boronic acid. Consider using the corresponding pinacol ester, which can be more stable.- Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation. | |
| Significant Homocoupling of Boronic Acid | Reaction Conditions Favoring Homocoupling: High temperatures and prolonged reaction times can sometimes promote this side reaction. | - Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.- Use a stoichiometric amount or only a slight excess of the boronic acid. |
| Difficulty in Product Isolation and Purification | Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup. | - After the reaction, cool the mixture and add a non-solvent to precipitate the product.- Acidify the aqueous layer during workup to a pH of around 4-5 to ensure the carboxylic acid is protonated and less soluble in water. |
| Presence of Persistent Impurities: Impurities may co-precipitate or co-elute with the product. | - Perform a thorough aqueous workup, including washes with brine, to remove inorganic salts.- If recrystallization is ineffective, consider column chromatography with a suitable solvent gradient. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving challenging substrates. Optimization may be required for specific laboratory conditions.
Reagents and Materials:
-
2-Chloro-3-aminopyridine
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-aminopyridine (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), and finely powdered potassium carbonate (3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of water and stir for 10 minutes.
-
Carefully acidify the aqueous mixture with 1M HCl to a pH of approximately 4-5 to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 65 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 80 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 58 |
Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-(3-Aminopyridin-2-yl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-(3-Aminopyridin-2-yl)benzoic acid in aqueous solutions.
Understanding the Molecule: An Amphoteric Zwitterion
This compound possesses both a basic amino group on the pyridine ring and an acidic carboxylic acid group on the benzoic acid moiety. This dual functionality makes it an amphoteric compound, likely to exist as a zwitterion at neutral pH. The solubility of such molecules is highly dependent on the pH of the aqueous solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in neutral water. Why is this and how can I improve it?
A1: The limited solubility in neutral water is common for zwitterionic compounds like this compound. At the isoelectric point (the pH at which the net charge is zero), the strong intermolecular electrostatic interactions between the positive and negative charges on adjacent molecules can lead to the formation of a stable crystal lattice, reducing solubility in water.
To improve solubility, you can adjust the pH of the solution. By either lowering the pH to protonate the carboxylate group or raising the pH to deprotonate the pyridinium ion, you can shift the equilibrium away from the zwitterionic form to a more soluble cationic or anionic species.
Q2: What is the expected effect of pH on the solubility of this compound?
A2: The solubility of this compound is expected to follow a "U-shaped" curve with respect to pH.[1] The lowest solubility will be observed at its isoelectric point (pI).
-
At low pH (acidic conditions): The amino group on the pyridine ring will be protonated (acting as a base), and the carboxylic acid group will be in its neutral form. The molecule will carry a net positive charge, forming a more water-soluble cationic salt (e.g., a hydrochloride salt).
-
At high pH (basic conditions): The carboxylic acid group will be deprotonated (acting as an acid), and the amino group will be in its neutral form. The molecule will carry a net negative charge, forming a more water-soluble anionic salt (e.g., a sodium salt).
Q3: I need to prepare a stock solution of this compound. What solvent and pH should I use?
A3: For preparing a concentrated stock solution, it is advisable to use a pH-adjusted aqueous buffer or a co-solvent system.
-
pH Adjustment: Based on the structure, dissolving the compound in a slightly acidic (e.g., pH 2-4) or slightly basic (e.g., pH 8-10) buffer should significantly increase solubility.[1][2]
-
Co-solvents: If pH adjustment is not suitable for your experiment, using a water-miscible organic co-solvent can be effective.[3][4] Common co-solvents include DMSO, DMF, ethanol, and PEG 400.[5] It is recommended to start with a small percentage of the co-solvent and increase it as needed, keeping in mind the tolerance of your downstream application to the chosen solvent.
Q4: Can I use salt formation to improve the solubility of my compound?
A4: Yes, salt formation is a highly effective and common method for increasing the aqueous solubility of ionizable compounds.[6][7]
-
For acidic conditions: You can form a salt by reacting this compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid).
-
For basic conditions: You can form a salt by reacting it with a suitable base (e.g., sodium hydroxide, potassium hydroxide). The resulting salt form will likely have a much higher aqueous solubility than the free zwitterionic form.[8]
Quantitative Data
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values
| pH | Expected Predominant Species | Estimated Solubility Range (µg/mL) | Notes |
| 2.0 | Cationic | 1000 - 5000 | The amino group is protonated, leading to high solubility. |
| 4.0 | Cationic/Zwitterionic | 100 - 1000 | Approaching the isoelectric point, solubility decreases. |
| 6.0-7.0 | Zwitterionic | < 50 | At or near the isoelectric point, the compound is expected to have its minimum solubility due to strong intermolecular interactions in the solid state. |
| 8.0 | Zwitterionic/Anionic | 100 - 1000 | Moving away from the isoelectric point by deprotonating the carboxylic acid group increases solubility. |
| 10.0 | Anionic | 1000 - 5000 | The carboxylic acid group is deprotonated, leading to high solubility. |
Table 2: Common Co-solvent Systems for Improving Solubility
| Co-solvent | Typical Starting Concentration (% v/v) | Maximum Recommended Concentration (% v/v) | Considerations |
| Dimethyl Sulfoxide (DMSO) | 5% | 20% | Can be toxic to some cell lines at higher concentrations. Check compatibility with your assay.[5] |
| Ethanol | 10% | 30% | May cause precipitation of salts. Can affect protein structure. |
| Polyethylene Glycol 400 (PEG 400) | 10% | 40% | Generally well-tolerated in many biological systems.[5] |
| N,N-Dimethylformamide (DMF) | 5% | 15% | Use with caution due to potential toxicity. Ensure it is compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol uses the shake-flask method, which is a gold-standard for determining equilibrium solubility.[9][10]
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, 10). Standard buffer systems like citrate for acidic pH, phosphate for neutral pH, and borate for basic pH can be used.[6][11]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer solution in separate vials. The solid should be in excess to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at high speed or by filtration through a 0.22 µm filter.[7]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (the mobile phase of your analytical method is often a good choice).
-
Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility at each pH, taking into account the dilution factor.
Protocol 2: Preparation of a Stock Solution using pH Adjustment
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of the final desired volume of purified water to create a suspension.
-
pH Adjustment:
-
For an acidic stock solution: Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring until the solid dissolves completely.
-
For a basic stock solution: Slowly add a dilute base (e.g., 1 M NaOH) dropwise while stirring until the solid dissolves completely.
-
-
Final Volume: Once the solid is fully dissolved, add purified water to reach the final desired volume.
-
Final pH Check: Measure and record the final pH of the stock solution.
-
Storage: Store the stock solution appropriately, considering potential stability issues at extreme pH values.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for addressing solubility issues and the chemical principles involved.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Effect of pH on the ionization state and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantorsciences.com [avantorsciences.com]
- 4. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Aqueous Solubility Assay | Bienta [bienta.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. CN112313727A - Method for preparing buffer solution for drug solubility in vitro test, package for preparing buffer solution, and kit for clinical state test - Google Patents [patents.google.com]
Technical Support Center: Aminopyridine Carboxylic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminopyridine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying aminopyridine carboxylic acids?
The purification of aminopyridine carboxylic acids presents several common challenges primarily stemming from their unique physicochemical properties. These include:
-
Zwitterionic Nature: These molecules contain both a basic amino group and an acidic carboxylic acid group. This can lead to the formation of zwitterions, which can affect solubility and make extraction and chromatography challenging.[1][2] The zwitterionic form often has low solubility in many organic solvents.[3]
-
Solubility Issues: Aminopyridine carboxylic acids often exhibit variable and sometimes poor solubility in common organic solvents, which can complicate crystallization and chromatographic purification. Their solubility is highly dependent on the pH of the solution.
-
Presence of Isomers and Related Impurities: The synthesis of a specific aminopyridine carboxylic acid can often result in the formation of structural isomers and other closely related impurities that are difficult to separate due to their similar chemical properties.[4]
-
Hygroscopicity: Some aminopyridine derivatives are hygroscopic, meaning they readily absorb moisture from the air. This can make handling and obtaining an accurate weight of the purified compound difficult.[5]
-
Thermal Stability: While many are thermally stable, some aminopyridine carboxylic acids can be prone to decarboxylation or other degradation at elevated temperatures, which limits the use of purification techniques that require heating.[6]
Q2: How does the zwitterionic nature of aminopyridine carboxylic acids affect their purification?
The zwitterionic nature of aminopyridine carboxylic acids, where the molecule carries both a positive and a negative charge, significantly impacts purification strategies. At its isoelectric point (the pH at which the net charge is zero), a zwitterionic molecule's solubility in water is often at its minimum, which can be exploited for precipitation. However, this property can also make the compound less soluble in organic solvents, complicating extractive workups and normal-phase chromatography.[3]
During purification, careful pH control is crucial. To extract the compound into an organic layer, the pH of the aqueous solution must be adjusted to suppress the zwitterionic form. By making the solution acidic, the carboxylate group is protonated, and the molecule carries a net positive charge. Conversely, making the solution basic deprotonates the ammonium group, resulting in a net negative charge. This manipulation of charge is key to successfully separating the target compound from impurities.
Q3: What are the recommended initial steps for purifying a crude aminopyridine carboxylic acid?
A general approach to purifying a crude aminopyridine carboxylic acid typically involves the following initial steps:
-
Solubility Testing: Begin by conducting small-scale solubility tests in a range of solvents (e.g., water at different pH values, alcohols, ethyl acetate, dichloromethane, and hexane) to identify suitable systems for extraction and crystallization.[7]
-
Acid-Base Extraction: An initial acid-base extraction is often a highly effective first purification step. Dissolve the crude product in an aqueous acid (like dilute HCl) to protonate the amino group, then wash with an organic solvent to remove non-basic impurities. Subsequently, adjust the pH of the aqueous layer to the isoelectric point to precipitate the product, or basify and extract with an organic solvent.[8]
-
Decolorization: If the crude product is colored, treatment with activated carbon (Norit) can be effective in removing colored impurities.[5] This is typically done by dissolving the crude material in a suitable solvent, adding the activated carbon, heating briefly, and then filtering the hot solution.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solution is not supersaturated.- Incorrect solvent or solvent mixture.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly, then chill in an ice bath or refrigerator.- Add a seed crystal if available.- Try a different solvent or a mixture of solvents (e.g., a good solvent and a poor solvent).- Perform an additional purification step (e.g., extraction) to remove impurities. |
| Product oils out instead of crystallizing | - The melting point of the compound is lower than the temperature of the solution.- The solution is too concentrated.- High level of impurities. | - Lower the temperature of the crystallization.- Add more of the "good" solvent to reduce the concentration, then slowly add the "poor" solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Re-purify the material using another technique before attempting crystallization again. |
| Low recovery after crystallization | - The compound has significant solubility in the crystallization solvent even at low temperatures.- The volume of solvent used was too large. | - Minimize the amount of solvent used to dissolve the crude product.- Cool the crystallization mixture for a longer period in an ice bath.- Concentrate the mother liquor and attempt to obtain a second crop of crystals. |
| Poor purity of crystallized product | - Inefficient removal of impurities during crystallization.- Co-precipitation of impurities. | - Recrystallize the product a second time.- Ensure slow cooling to allow for selective crystal growth.- Consider a pre-purification step like column chromatography or extraction. |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound streaks on TLC/column | - Compound is highly polar or zwitterionic.- Inappropriate solvent system.- Column is overloaded. | - Add a small amount of acid (e.g., acetic acid or trifluoroacetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[8]- Use a more polar eluent system (e.g., dichloromethane/methanol).- Consider reverse-phase chromatography.- Ensure the amount of crude material is appropriate for the column size. |
| Poor separation of isomers | - Isomers have very similar polarities. | - Use a specialized HPLC column, such as a SHARC 1 column which separates based on hydrogen bonding interactions.[4]- Optimize the mobile phase in HPLC; small changes in solvent ratios or additives can significantly affect selectivity.[4]- Consider derivatization to alter the chromatographic properties of the isomers. |
| Compound is insoluble in the mobile phase | - The chosen mobile phase is not a good solvent for the compound. | - Modify the mobile phase composition by adding a co-solvent in which the compound is more soluble.- For preparative chromatography, dissolve the sample in a small amount of a strong, compatible solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification of 3-Aminopyridine by Extraction and Crystallization
This protocol is adapted from an Organic Syntheses procedure.[5]
-
Extraction:
-
Saturate the aqueous solution containing the crude 3-aminopyridine with sodium chloride.
-
Perform a continuous extraction with ether for 15-20 hours. Alternatively, perform multiple batch extractions with ether.
-
Dry the combined ether extracts over sodium hydroxide pellets.
-
Filter the dried solution and remove the ether by distillation. The crude product will crystallize upon cooling.
-
-
Crystallization:
-
Dissolve the crude product in a mixture of benzene and ligroin (e.g., a 4:1 ratio).
-
Add activated carbon (Norit) and sodium hydrosulfite to the solution and heat on a steam bath for approximately 20 minutes to decolorize.
-
Filter the hot solution by gravity to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then chill in a refrigerator to induce crystallization.
-
Collect the crystals by gravity filtration, as 3-aminopyridine can be somewhat hygroscopic.[5]
-
Wash the crystals with a small amount of cold ligroin and dry in a vacuum desiccator.
-
Protocol 2: Purification of 4-Aminopyridine-2-carboxylic Acid by Precipitation
This protocol is based on a synthetic procedure for 4-aminopyridine-2-carboxylic acid.[9]
-
Reaction Quench and Filtration:
-
After the reaction is complete, cool the reaction mixture and filter it through diatomaceous earth (Celite) to remove the palladium on carbon catalyst.
-
-
Acidification and Precipitation:
-
Transfer the filtrate to a clean flask and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid to the filtrate with stirring to adjust the pH to approximately 3.
-
A precipitate of 4-aminopyridine-2-carboxylic acid will form.
-
-
Isolation and Drying:
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the purified product under high vacuum.
-
Data Presentation
Table 1: Purity and Yield Data for Selected Aminopyridine Carboxylic Acids
| Compound | Purification Method | Purity | Yield | Reference |
| 3-Aminopyridine | Extraction and Crystallization | - | 61-65% | [5] |
| 4-Aminopyridine-2-carboxylic acid | Precipitation | - | 99% | [9] |
| 3-Aminopyridine-2-carboxylic acid | Precipitation and Concentration | - | 67% | [10] |
| 2-Amino-5-methylpyridine | Crystallization and Rectification | >99.0% | - | [11] |
| 6-Aminopyridine-2-carboxylic Acid | Not specified | ≥98.0% | - | [12] |
Visualizations
Caption: General experimental workflow for the purification of aminopyridine carboxylic acids.
Caption: Logical relationship diagram for troubleshooting purification outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Zwitterion - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
Optimizing reaction conditions for the synthesis of 4-(3-Aminopyridin-2-yl)benzoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 4-(3-aminopyridin-2-yl)benzoic acid and its derivatives. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, primarily via Suzuki-Miyaura cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura coupling reaction failing to produce the desired product?
A1: Failure to form the desired product in a Suzuki-Miyaura coupling can stem from several factors. Here are the primary areas to investigate:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Oxidation: Pd(0) catalysts are sensitive to air. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1] If you are not using a glovebox, your Schlenk techniques must be impeccable.
-
Improper In Situ Generation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.
-
Catalyst Poisoning: Acetonitrile, a nitrile solvent, can form acetamide under reaction conditions and poison the catalyst. Consider using alternative solvents like DME or THF.[2] An accumulation of iodide can also poison the catalyst; adding LiCl (2+ equivalents) can mitigate this.[2]
-
-
Poor Substrate Solubility: The reactants must be at least partially soluble in the reaction solvent for the coupling to occur.
-
If your substrates are poorly soluble, consider switching to a solvent that can better dissolve them, such as DMF, toluene, or dioxane.[1][3] Chlorinated aromatics like chlorobenzene can also be effective for solubilizing anthracene derivatives and may be applicable to other poorly soluble compounds.[3]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Some reactions require more heat to proceed. If you observe starting material being recovered, consider increasing the reaction temperature.[1]
-
Base: The choice of base is critical and often empirical. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF. If one base is not working, screening other bases is recommended.[3][4]
-
Q2: I am observing significant amounts of side products, such as homocoupled products or protodeboronation. What can I do?
A2: The formation of side products is a common challenge. Here’s how to address them:
-
Homocoupling: This side reaction is often caused by the presence of oxygen. Rigorous degassing of all solvents and reagents is crucial.[5]
-
Protodeboronation: The boronic acid can be hydrolyzed back to the parent arene, especially under harsh conditions.
-
Consider using less harsh reaction conditions (e.g., lower temperature, milder base).
-
Using more stable boronic acid derivatives like pinacol esters (BPin), MIDA boronates, or trifluoroborate salts (BF₃K) can prevent this side reaction.[5]
-
Q3: The reaction is very slow or gives low yields. How can I improve the reaction rate and yield?
A3: To enhance reaction kinetics and improve yields, consider the following optimizations:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Stirring Rate: For biphasic reactions, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[5]
-
Catalyst Loading: While typically low, increasing the catalyst loading can sometimes improve conversion, but this should be a last resort due to cost and potential for increased side reactions.
-
Solvent System: The solvent can significantly impact the reaction. Screening different solvents or solvent mixtures (e.g., toluene/water, dioxane/water) can lead to improved results.[6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: A common and effective route is the Suzuki-Miyaura coupling between a 2-halo-3-aminopyridine (e.g., 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine) and 4-carboxyphenylboronic acid or its corresponding pinacol ester.
Q2: Which palladium catalyst and ligand system is best for this type of coupling?
A2: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for challenging couplings involving heteroaromatic compounds, catalyst systems like Pd(dppf)Cl₂, Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos), or pre-formed palladium catalysts (e.g., XPhos Pd G3) are often successful.[1][2]
Q3: How do I choose the right base for my reaction?
A3: The choice of base is often determined empirically. Inorganic bases are most common. K₂CO₃ and Cs₂CO₃ are good starting points. K₃PO₄ is a stronger base that can be effective in more challenging couplings. KF is a milder base that can sometimes prevent side reactions like ester cleavage.[3] It is often necessary to screen a few different bases to find the optimal one for your specific reaction.
Q4: What are typical reaction temperatures and times?
A4: Reaction temperatures for Suzuki-Miyaura couplings typically range from 80°C to 110°C.[6][7] Reaction times can vary from a few hours to overnight (12-24 hours).[6][8][9] Monitoring the reaction by TLC or LC-MS is the best way to determine the optimal reaction time.
Q5: How can I purify the final product?
A5: Purification strategies will depend on the physical properties of your product. Common methods include:
-
Acid-base extraction: If your product has acidic or basic functional groups, you can use pH adjustments to move it between aqueous and organic layers, separating it from neutral impurities.
-
Crystallization/Recrystallization: This is an effective method for obtaining high-purity solid products.
-
Column chromatography: Silica gel chromatography is a standard technique for purifying organic compounds.
Experimental Protocols & Data
General Protocol for the Suzuki-Miyaura Coupling Synthesis of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
2-Chloro-3-aminopyridine (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-chloro-3-aminopyridine, 4-carboxyphenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and adjust the pH to ~3-4 with HCl to precipitate the product.
-
Filter the solid, wash with water, and then with a non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.
-
Dry the solid under vacuum to obtain the crude product.
-
Further purify the product by recrystallization or column chromatography as needed.
Table of Optimized Reaction Conditions from Literature Examples
The following table summarizes conditions used for similar Suzuki-Miyaura cross-coupling reactions, which can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide | Aryl Chloride | Heteroaryl Bromide |
| Boronic Acid/Ester | Aryl Boronic Acid | 2-Pyridylboronate | Aryl Boronic Acid |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ (1.0 mol%) | Pd(dppf)Cl₂ |
| Ligand | SPhos | Tri(tert-butyl)phosphine | - |
| Base | K₃PO₄ (2.0 equiv) | KF (3.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Water (10:1) | 1,4-Dioxane | 1,4-Dioxane |
| Temperature | 80 °C | 110 °C | 100 °C |
| Yield | Varied (up to 90%+) | 70-82%[7] | Varied |
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound derivatives.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing and degradation analysis of 4-(3-Aminopyridin-2-yl)benzoic acid
Technical Support Center: 4-(3-Aminopyridin-2-yl)benzoic acid
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. This guide is based on the compound's chemical structure, established principles of stability testing outlined in ICH guidelines, and data from structurally related aminopyridine and aminobenzoic acid derivatives.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: How should this compound be handled and stored?
A1: Based on safety data for similar compounds, this compound should be handled in a well-ventilated area using personal protective equipment (gloves, safety glasses). For long-term stability, it is recommended to store the solid compound in a tightly sealed container in a cool, dry place, protected from light. Some suppliers recommend storage under an inert atmosphere (e.g., argon) at 2–8 °C.[3]
Q2: What are the primary analytical techniques for stability and degradation analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common and powerful technique for stability testing.[4][5] It allows for the separation and quantification of the parent compound from its degradation products.[5] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][7]
Q3: What are the most likely degradation pathways for this compound?
A3: Based on its functional groups (amino, pyridine, carboxylic acid), the compound is susceptible to several degradation pathways:
-
Oxidation: The aminopyridine ring is prone to oxidation, which can lead to the formation of N-oxides or nitro derivatives, particularly in the presence of oxidizing agents like hydrogen peroxide.[8][9] The amino group itself is easily oxidized.[8]
-
Hydrolysis: While the amide-like linkage in the core structure is relatively stable, extreme pH conditions (strong acid or base) can promote hydrolysis.
-
Photodegradation: Aromatic systems, especially nitrogen-containing heterocycles, can be susceptible to degradation upon exposure to UV or visible light.[10][11] Photolytic stress can induce photo-oxidation.[12]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway for aminobenzoic acids.[1][13]
Section 2: Troubleshooting Guides
Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: The peaks may be actual degradants formed under the stress condition. Verify this by comparing with a control sample stored under normal conditions.
-
Excipient Interactions: If analyzing a formulation, the peaks could result from the degradation of excipients or their interaction with the active pharmaceutical ingredient (API). Analyze a placebo sample under the same stress conditions.
-
Mobile Phase Contamination: Impurities in the mobile phase, especially when running a gradient, can accumulate on the column and elute as "ghost peaks".[14] Use freshly prepared, high-purity solvents.
-
Sample Contamination: Ensure cleanliness of vials, caps, and solvents used for sample preparation.
Q5: The peak for the parent compound is showing significant tailing or broadening. How can I fix this?
A5: Poor peak shape is a common issue in HPLC.[15]
-
Check Mobile Phase pH: The compound has both acidic (carboxylic acid) and basic (amino, pyridine) functional groups. An inappropriate mobile phase pH can lead to mixed ionization states, causing peak tailing. Buffer the mobile phase to a pH at least 2 units away from the pKa values of the functional groups.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the basic nitrogen atoms of the pyridine and amino groups, causing tailing.[14] Add a competitor, like triethylamine (0.1%), to the mobile phase or use a column with end-capping.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.[14]
-
Column Degradation: An old or fouled column can lose efficiency. Flush the column with a strong solvent or replace it if necessary.[15]
Q6: My mass balance calculation is below 95%. What are the potential reasons?
A6: Achieving good mass balance (typically 95-105%) ensures that all degradation products are accounted for.[16][17] A low value could indicate:
-
Co-eluting Peaks: A degradant may be co-eluting with the parent peak, meaning the loss in the parent peak area is underestimated. Check peak purity using a DAD or MS detector.
-
Non-UV Active Degradants: Some degradation pathways may produce products that do not absorb UV light at the detection wavelength. Try changing the wavelength or using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Formation of Volatiles: Degradation (e.g., decarboxylation) could produce volatile products that are lost and not detected by HPLC.[1]
-
Precipitation: Degradants may be insoluble in the sample diluent and precipitate out of the solution, leading to an incomplete analysis.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method, as per ICH guidelines.[18][19][20]
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a concentration of ~1 mg/mL.
-
For each condition below, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.
-
Include a control sample (diluted with solvent/water) stored at ambient temperature and protected from light.
-
Analyze samples at initial, intermediate (e.g., 4, 8, 24 hours), and final (e.g., 48, 72 hours) time points. The goal is to achieve 5-20% degradation.[18][21]
Stress Conditions:
-
Acid Hydrolysis: Use 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Use 0.1 M NaOH. Store at 60°C. At specified time points, neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Use 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light.[9][12]
-
Thermal Degradation: Store the solid powder and a solution of the compound at 80°C in a calibrated oven.
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[10][22] Keep a control sample wrapped in aluminum foil to protect it from light.
Section 4: Data Presentation
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | RRT of Major Degradant(s) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 48 | 99.8 | 88.2 | 11.6 | 2 | 0.75, 1.12 | 99.1 |
| 0.1 M NaOH, 60°C | 24 | 99.8 | 92.5 | 7.3 | 1 | 0.88 | 100.2 |
| 3% H₂O₂, RT | 8 | 99.8 | 85.1 | 14.7 | 3 | 0.65, 0.92, 1.25 | 98.5 |
| Thermal (Solid), 80°C | 72 | 99.9 | 99.5 | 0.4 | 0 | - | 100.3 |
| Photolytic (Solution) | - | 99.8 | 90.3 | 9.5 | 2 | 0.81, 1.05 | 99.6 |
RRT = Relative Retention Time
Section 5: Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Hypothetical degradation pathways for the compound.
Caption: Troubleshooting logic for mass balance failure.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. chemscene.com [chemscene.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 16. pharmtech.com [pharmtech.com]
- 17. mournetrainingservices.com [mournetrainingservices.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ijcrt.org [ijcrt.org]
- 20. scispace.com [scispace.com]
- 21. biomedres.us [biomedres.us]
- 22. ema.europa.eu [ema.europa.eu]
How to scale up the synthesis of 4-(3-Aminopyridin-2-yl)benzoic acid for preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-(3-Aminopyridin-2-yl)benzoic acid, a crucial precursor for various research applications, including its potential role as a PARP (Poly (ADP-ribose) polymerase) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Synthetic Workflow Overview
The recommended scalable synthesis of this compound is a three-step process commencing with a Suzuki-Miyaura coupling, followed by a nitro group reduction, and concluding with an ester hydrolysis.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 4-(3-nitropyridin-2-yl)benzoate
Objective: To couple 2-chloro-3-nitropyridine with 4-(methoxycarbonyl)phenylboronic acid on a multi-gram scale.
| Parameter | Recommended Condition | Alternative Conditions |
| Reactants | 2-chloro-3-nitropyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq) | 2-bromo-3-nitropyridine can be used, may require milder conditions. |
| Catalyst | Pd(dppf)Cl2 (2-3 mol%) | Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand. |
| Base | K2CO3 (2.0-3.0 eq) | Cs2CO3, Na2CO3. |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | Toluene/Water, DMF/Water. |
| Temperature | 80-100 °C | Reflux temperature of the solvent system. |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) | Until starting material is consumed. |
| Work-up | Dilute with water, extract with ethyl acetate, wash with brine, dry over Na2SO4. | |
| Purification | Column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient). | Recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Typical Yield | 75-90% |
Detailed Protocol:
-
To an appropriately sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-nitropyridine, 4-(methoxycarbonyl)phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (1,4-dioxane and water) via cannula.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain methyl 4-(3-nitropyridin-2-yl)benzoate as a solid.
Step 2: Reduction of Methyl 4-(3-nitropyridin-2-yl)benzoate
Objective: To reduce the nitro group of the intermediate to an amine.
| Parameter | Recommended Condition | Alternative Conditions |
| Reactant | Methyl 4-(3-nitropyridin-2-yl)benzoate (1.0 eq) | |
| Catalyst | 10% Palladium on Carbon (5-10 wt%) | Raney Nickel, Platinum on carbon. |
| Reducing Agent | Hydrogen gas (balloon or Parr shaker) | Ammonium formate, Sodium hydrosulfite. |
| Solvent | Methanol or Ethanol | Ethyl acetate, THF. |
| Temperature | Room temperature | |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) | Until starting material is consumed. |
| Work-up | Filter the reaction mixture through Celite to remove the catalyst, wash with the solvent. | |
| Purification | The crude product is often pure enough for the next step. If necessary, purify by column chromatography. | |
| Typical Yield | >95% |
Detailed Protocol:
-
Dissolve methyl 4-(3-nitropyridin-2-yl)benzoate in methanol in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield methyl 4-(3-aminopyridin-2-yl)benzoate.
Step 3: Ester Hydrolysis to this compound
Objective: To hydrolyze the methyl ester to the final carboxylic acid.
| Parameter | Recommended Condition | Alternative Conditions |
| Reactant | Methyl 4-(3-aminopyridin-2-yl)benzoate (1.0 eq) | |
| Base | Sodium hydroxide (2.0-3.0 eq) | Lithium hydroxide, Potassium hydroxide. |
| Solvent | Methanol/Water or THF/Water (e.g., 3:1 v/v) | |
| Temperature | Room temperature to 60 °C | |
| Reaction Time | 2-6 hours (monitor by TLC/LC-MS) | Until starting material is consumed. |
| Work-up | Remove organic solvent under reduced pressure, dilute with water, and acidify with HCl to precipitate the product. | |
| Purification | Collect the precipitate by filtration, wash with water, and dry under vacuum. | Recrystallization if necessary. |
| Typical Yield | >90% |
Detailed Protocol:
-
Dissolve methyl 4-(3-aminopyridin-2-yl)benzoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add aqueous HCl (e.g., 1M or 2M) with stirring until the pH is acidic (pH ~5-6) and a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of a non-polar solvent like diethyl ether or hexanes.
-
Dry the product under vacuum to obtain this compound.
Troubleshooting and FAQs
Step 1: Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is not proceeding or is very slow. What are the common causes?
A1:
-
Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(0) source like Pd(PPh3)4, it can degrade upon storage. Consider using a more stable pre-catalyst like Pd(dppf)Cl2.
-
Poor Quality Reagents: Use high-purity starting materials and anhydrous, degassed solvents. Oxygen can deactivate the catalyst.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using a sufficient excess (2-3 equivalents) and that it is of good quality. For less reactive substrates, a stronger base like Cs2CO3 might be necessary.
-
Low Temperature: Some Suzuki couplings require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature to the reflux point of the solvent.
Q2: I am observing significant amounts of a homocoupling byproduct (biphenyl derivative of the boronic acid). How can I minimize this?
A2:
-
Oxygen Contamination: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.
-
Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Experiment with different ligand systems if the problem persists.
Q3: I am having difficulty purifying the product from the reaction mixture. Any suggestions?
A3:
-
Residual Palladium: Palladium residues can sometimes complicate purification. After the reaction, you can perform an aqueous wash with a solution of a thiol-containing compound (e.g., N-acetylcysteine) to help sequester the palladium into the aqueous phase.
-
Boronic Acid Byproducts: Unreacted boronic acid and its byproducts can sometimes co-elute with the product. A wash with a mild aqueous base during work-up can help remove acidic boron species.
Step 2: Nitro Reduction
Q1: The reduction of the nitro group is incomplete. What should I do?
A1:
-
Catalyst Deactivation: The palladium catalyst can become deactivated. Ensure you are using a sufficient catalyst loading (5-10 wt%). If the reaction stalls, you may need to filter and add fresh catalyst.
-
Insufficient Hydrogen: If using a hydrogen balloon, ensure it is periodically replaced to maintain a positive pressure of hydrogen. For larger scale reactions, a Parr hydrogenator is recommended for more consistent results.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as using iron powder in acetic acid or tin(II) chloride in hydrochloric acid, though these may require more rigorous purification.
Q2: I am observing over-reduction or side reactions. How can I improve selectivity?
A2:
-
Reaction Conditions: Over-reduction is less common for this substrate under standard catalytic hydrogenation conditions. However, if using stronger reducing agents, carefully control the temperature and stoichiometry.
-
Substrate Purity: Impurities in the starting material can sometimes lead to side reactions. Ensure your methyl 4-(3-nitropyridin-2-yl)benzoate is of high purity.
Step 3: Ester Hydrolysis
Q1: The hydrolysis is not going to completion. What could be the issue?
A1:
-
Insufficient Base: Ensure you are using at least 2-3 equivalents of the base to drive the reaction to completion.
-
Solubility Issues: If the starting material is not fully dissolved, the reaction may be slow. You may need to adjust the solvent ratio or add more co-solvent (methanol or THF).
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate of hydrolysis.
Q2: I am having trouble precipitating the final product upon acidification.
A2:
-
pH Control: Ensure you are acidifying to the isoelectric point of the molecule (typically around pH 5-6 for this type of compound). Adding too much acid can re-protonate the amine and increase its solubility.
-
Concentration: If the product concentration is too low, it may not precipitate readily. You can try to concentrate the aqueous solution before acidification.
-
Salting Out: In some cases, adding a saturated solution of sodium chloride ("salting out") can decrease the solubility of the product in the aqueous phase and promote precipitation.
Potential Signaling Pathway Involvement: PARP Inhibition
This compound shares structural similarities with known PARP inhibitors, such as niraparib. PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Caption: PARP inhibition signaling pathway in BRCA-deficient cells.
Minimizing side product formation in aminopyridine coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in aminopyridine coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My aminopyridine coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in aminopyridine coupling reactions can stem from several factors, from reagent quality to suboptimal reaction conditions. Here is a step-by-step guide to diagnosing and resolving the issue:
-
Verify Reagent Quality and Handling:
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure your aminopyridine and coupling partner are pure. Impurities can poison the catalyst. Degas your solvents, especially when using sensitive catalysts.
-
Base Quality: The choice and quality of the base are critical. For instance, potassium carbonate should be activated before use. Ensure the base is strong enough for the specific coupling reaction but not so strong as to cause degradation of starting materials or products.
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to side product formation and decomposition. If you observe degradation, try lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary. Microwave irradiation can sometimes improve yields and reduce reaction times.[1][2]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Reactions that are run for too long can lead to product degradation, while insufficient time will result in incomplete conversion.
-
-
Re-evaluate Your Catalytic System:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often effective. If you are using a general-purpose ligand like PPh3 and observing low yield, switching to a more specialized ligand can significantly improve the outcome.
-
Catalyst Loading: While higher catalyst loading can increase conversion, it can also lead to more side products. Conversely, too little catalyst will result in a sluggish or incomplete reaction. Typical catalyst loadings range from 1-5 mol%.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Issue 2: Significant Homocoupling of the Boronic Acid (Suzuki Coupling)
Question: I am observing a significant amount of homocoupling product from my boronic acid in a Suzuki-Miyaura coupling with an aminopyridine. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often driven by the presence of oxygen and Pd(II) species. Here are strategies to suppress this undesired pathway:
-
Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling. Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can promote homocoupling.
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Base: The choice of base can influence the extent of homocoupling. Weaker bases may be less prone to promoting this side reaction.
-
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
| Parameter | Recommendation to Minimize Homocoupling |
| Atmosphere | Inert (Argon or Nitrogen) |
| Solvent | Thoroughly degassed |
| Additives | Mild reducing agent (e.g., potassium formate) |
| Temperature | Lower if possible |
| Ligand | Bulky, electron-rich phosphines |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in palladium-catalyzed aminopyridine coupling reactions?
A1: Besides the desired coupled product, several side products can form, including:
-
Homocoupling Products: Dimerization of the starting materials, particularly the boronic acid in Suzuki reactions.
-
Hydrodehalogenation: Replacement of the halide on the aminopyridine with a hydrogen atom.
-
Products from Competing C-O or C-S Coupling: If the reaction mixture contains residual water, alcohols, or thiols, these can sometimes couple with the aminopyridine.
-
Products from Catalyst Decomposition: At high temperatures, catalyst decomposition can lead to the formation of palladium black and a cessation of catalytic activity.
Q2: How does the choice of ligand affect side product formation in Buchwald-Hartwig amination of aminopyridines?
A2: The ligand is critical for stabilizing the palladium catalyst and influencing the rates of the desired catalytic cycle versus side reactions.
-
Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos): These ligands generally promote the reductive elimination step to form the C-N bond and can suppress side reactions like beta-hydride elimination. They are often the ligands of choice for challenging couplings.
-
Bidentate Ligands (e.g., BINAP, DPPF): These can be effective in preventing the formation of inactive palladium dimers and can improve reaction rates and yields.
A ligand screening study for the C,N-cross coupling of morpholine to 3-bromo-2-aminopyridine showed that RuPhos, SPhos, and BINAP all gave high yields of the desired product.[3]
| Ligand | Yield (%) |
| RuPhos | 71 |
| SPhos | 76 |
| BINAP | 71 |
| RuPhos-precatalyst | 83 |
Q3: Can the base influence the formation of side products?
A3: Yes, the base is a critical parameter.
-
Base Strength: A base that is too strong can cause deprotonation of other functional groups, leading to side reactions. A base that is too weak will not effectively facilitate the catalytic cycle.
-
Base Type: Inorganic bases like carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4) are commonly used. Organic bases can sometimes participate in the reaction or cause side reactions. For instance, in a copper-catalyzed C-N coupling, the type of base influenced whether a single or double amination product was formed.
Q4: What are the best practices for purifying my aminopyridine product away from common side products?
A4: The choice of purification method depends on the physical properties of your product and the impurities.
-
Crystallization: If your product is a solid and the impurities have different solubility profiles, crystallization can be a highly effective and scalable purification method. This is often the preferred method in industrial settings.
-
Column Chromatography: For small-scale reactions and for separating compounds with similar polarities, flash column chromatography is the most common method. The choice of eluent is critical for achieving good separation.
-
Acid-Base Extraction: Aminopyridines are basic. You can often use this property to your advantage by performing an acid-base extraction to separate your product from non-basic impurities.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halo-aminopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-aminopyridine (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K3PO4, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Reaction Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
References
Technical Support Center: Optimization of In Vitro Assays for 4-(3-Aminopyridin-2-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-(3-Aminopyridin-2-yl)benzoic acid in in vitro assays. Given the compound's structural features, including an aminopyridine scaffold often found in kinase and PARP inhibitors, this guide focuses on assays relevant to these target classes.[1][2][3]
Frequently Asked Questions (FAQs)
1. What are the potential in vitro applications of this compound?
Based on its chemical structure, which resembles known inhibitors of cellular signaling pathways, this compound is hypothesized to be a modulator of protein kinases or Poly(ADP-ribose) polymerases (PARPs).[1][2][3] Therefore, it is primarily suited for in vitro assays such as:
-
Enzymatic assays to determine direct inhibition of specific kinases or PARP enzymes.
-
Cell-based proliferation or cytotoxicity assays to assess its effect on cancer cell lines.
-
Cellular thermal shift assays (CETSA) to verify target engagement within a cellular context.
-
Western blotting or ELISA to measure the phosphorylation of downstream targets of a specific kinase pathway.
2. What are the physical and chemical properties of this compound that I should be aware of?
Key properties are summarized in the table below. The presence of a carboxylic acid group suggests that its solubility will be pH-dependent.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [5] |
| Molecular Weight | 214.22 g/mol | [5] |
| CAS Number | 886505-75-5 | [5] |
| Appearance | Solid (predicted) | |
| pKa | Estimated to be in the range of 4-5 for the carboxylic acid and 3-4 for the aminopyridine moiety. | |
| Solubility | Expected to have low solubility in neutral aqueous solutions and higher solubility at basic pH. Organic solvents like DMSO are recommended for preparing stock solutions. | [4] |
3. How should I prepare a stock solution of this compound?
Due to the aromatic and carboxylic acid nature of the compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 2.14 mg of the compound in 1 mL of DMSO. Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
4. What are the appropriate controls for in vitro assays with this compound?
-
Vehicle Control: All assays should include a control group treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known inhibitor of the target kinase or PARP should be included to validate the assay's performance.
-
Negative Control: A structurally similar but inactive compound, if available, can be used to assess off-target effects.
-
Untreated Control: Cells or enzymes that are not exposed to any treatment.
Troubleshooting Guides
Guide 1: Kinase/PARP Enzymatic Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | - Inaccurate pipetting.- Incomplete mixing of reagents.- Instability of the compound or enzyme. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all components before starting the reaction.- Prepare fresh reagents and keep enzymes on ice. |
| No or low inhibitory activity observed | - Incorrect assay conditions (pH, temperature).- Compound precipitation in the assay buffer.- Inactive enzyme.- The compound is not an inhibitor of the tested enzyme. | - Optimize assay buffer pH and incubation temperature.- Visually inspect for precipitation. Lower the final compound concentration or add a small percentage of a co-solvent.- Test the enzyme activity with a known substrate and positive control inhibitor.- Screen against a panel of different kinases or PARPs. |
| High background signal | - Autofluorescence of the compound.- Non-specific binding to assay components. | - Run a control with the compound alone to measure its intrinsic fluorescence at the assay wavelengths.- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce non-specific binding. |
Guide 2: Cell-Based Assays (e.g., Proliferation, Viability)
| Problem | Possible Cause | Recommended Solution |
| Compound precipitation in cell culture media | - Low solubility of the carboxylic acid at physiological pH.- High final concentration of the compound. | - Do not exceed a final DMSO concentration of 0.5% in the media.- Prepare intermediate dilutions in media before adding to the cells.- Visually inspect wells for precipitation under a microscope. If observed, reduce the compound concentration. |
| Inconsistent cell viability results | - Uneven cell seeding.- Edge effects in the microplate.- Contamination. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Regularly check for microbial contamination. |
| Fluorescence-based assay signal interference | - The compound's intrinsic fluorescence overlaps with the detection wavelength. | - Measure the fluorescence of the compound in cell-free media at the assay's excitation and emission wavelengths.- If there is significant overlap, consider using a different viability assay based on a different detection method (e.g., luminescence or colorimetric).[6][7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a generic method for assessing the inhibitory activity of this compound against a protein kinase using a fluorescence-based assay.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Prepare a working solution of the kinase in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer.
-
Compound Dilution: Perform serial dilutions of the 10 mM stock solution of this compound in kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the kinase working solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
Add 25 µL of a detection solution (e.g., a fluorescent phosphosensor).
-
Incubate for 30 minutes at room temperature.
-
Read the fluorescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (Generic)
This protocol outlines a general method to evaluate the effect of this compound on the proliferation of a cancer cell line using a resazurin-based assay.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from media-only wells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase, which in turn affects a downstream PARP-mediated DNA damage response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. biotium.com [biotium.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitors Structurally Related to 4-(3-Aminopyridin-2-yl)benzoic acid
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the efficacy of kinase inhibitors that share structural similarities with 4-(3-Aminopyridin-2-yl)benzoic acid. Due to a lack of publicly available data on the specific kinase inhibitory activity of this compound, this guide focuses on compounds featuring analogous aminopyridine and benzoic acid moieties. The analysis centers on their inhibitory effects on key oncogenic kinases: Casein Kinase 2 (CSNK2A), Aurora Kinase A/B, and Monopolar Spindle 1 (MPS1).
This guide presents quantitative inhibitory data in structured tables, details common experimental protocols for assessing kinase inhibition, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of their comparative efficacy.
Comparative Efficacy of Kinase Inhibitors
The inhibitory potency of compounds structurally related to this compound has been evaluated against several critical cancer-related kinases. For comparison, the efficacy of well-established, clinically relevant inhibitors for each kinase target is also presented.
CSNK2A Inhibition
A series of 2,6-disubstituted pyrazines bearing a 4-carboxyphenyl group, which is structurally analogous to the benzoic acid moiety of the target compound, have been identified as potent inhibitors of CSNK2A. Notably, the 6-isopropoxyindole analogue (Analogue 6c ) demonstrates nanomolar efficacy.[1] For a benchmark comparison, the established CSNK2A inhibitor CX-4945 (Silmitasertib) is included.
| Compound/Analogue | Target Kinase | IC50 (nM) |
| Analogue 6c (6-isopropoxyindole) | CSNK2A | <100 |
| Pyrazine 2 | CSNK2A | 5 |
| CX-4945 (Silmitasertib) | CSNK2A | 1 |
Aurora and MPS1 Kinase Inhibition
A fragment library based on a 3-aminopyridin-2-one scaffold, which shares the aminopyridine core, has yielded inhibitors of Aurora kinases and MPS1. The compound 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one has been identified as a ligand-efficient inhibitor of these mitotic kinases.[2] For comparison, the multi-kinase inhibitor AT9283 , which targets Aurora kinases, and the specific MPS1 inhibitor Mps-1-IN-1 are included.
| Compound/Analogue | Target Kinase | IC50 (µM) |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | >50 |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | 27 |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 18 |
| AT9283 | Aurora A | ~0.003 |
| AT9283 | Aurora B | ~0.003 |
| Mps-1-IN-1 | MPS1 | 0.367 |
Experimental Protocols
The determination of kinase inhibitor efficacy is commonly achieved through a variety of in vitro assays. Below are detailed methodologies for three widely used assay types.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.
Protocol:
-
Reaction Setup: In a multiwell plate, combine the kinase, substrate, and varying concentrations of the inhibitor in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a known concentration of ATP.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction.
-
Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to produce a luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a form of Förster resonance energy transfer (FRET) that measures the phosphorylation of a substrate by a kinase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a biotinylated substrate, and the test inhibitor in an enzymatic buffer.
-
Start Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the mixture at room temperature to allow for substrate phosphorylation.
-
Detection Reagents: Stop the reaction by adding a detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).
-
Second Incubation: Incubate for a specified period (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate IC50 values from dose-response curves.[3]
Radiometric Filter Binding Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Protocol:
-
Reaction Components: In a reaction tube, mix the kinase, the substrate (peptide or protein), and the inhibitor in a suitable buffer.
-
Initiation: Start the reaction by adding radiolabeled ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration.
-
Stopping the Reaction: Terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane.
-
Washing: Wash the filter membranes extensively to remove unincorporated radiolabeled ATP. The phosphorylated substrate will bind to the filter.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Determine IC50 values from the inhibition data.[4][5]
Visualizing Kinase Signaling and Experimental Workflows
To further elucidate the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of a generic kinase signaling cascade.
Caption: A typical workflow for an in vitro kinase inhibition assay.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of 4-(3-Aminopyridin-2-yl)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer activity of compounds structurally related to 4-(3-Aminopyridin-2-yl)benzoic acid. Due to the limited availability of in vivo data for the specified compound, this guide focuses on the performance of analogous aminopyridine and benzoic acid derivatives, offering insights into their potential therapeutic efficacy. The information presented is based on available preclinical data and is intended to guide further research and development.
Comparative Analysis of In Vivo Efficacy
| Compound | Animal Model | Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| C-45 | Nude Mice | B16F10 Melanoma Xenograft | Not specified | ~50% reduction in tumor volume compared to control | [1] |
| Paclitaxel (Taxol®) | Nude Mice | B16F10 Melanoma Xenograft | Not specified | ~60% reduction in tumor volume compared to control | [1] |
| C-45 + Paclitaxel | Nude Mice | B16F10 Melanoma Xenograft | Not specified | ~80% reduction in tumor volume compared to control | [1] |
Note: The data presented is an approximation derived from graphical representations in the source material and serves for comparative purposes.
Experimental Protocols
A generalized protocol for evaluating the in vivo anticancer activity of a test compound using a xenograft model is outlined below. This protocol is a synthesis of methodologies described in various preclinical oncology studies.[2][3][4][5]
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., B16F10 melanoma, MCF-7 breast cancer) are cultured under standard laboratory conditions.
-
Immunocompromised mice (e.g., nude mice, SCID mice) are used as hosts for the xenografts to prevent rejection of human tumor cells.[2][3]
2. Tumor Implantation:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the commencement of treatment.
3. Drug Preparation and Administration:
-
The test compound (e.g., this compound analog) and control vehicle are prepared under sterile conditions.
-
The drug is administered to the mice through a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
4. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The body weight of the animals is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival analysis and assessment of metastasis.
-
At the end of the study, tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the experimental workflow and the potential mechanisms of action of these anticancer compounds, the following diagrams are provided.
Caption: A generalized workflow for in vivo screening of anticancer compounds.
Certain benzoic acid derivatives have been shown to exert their anticancer effects through the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.[6][7]
Caption: Simplified signaling pathway of HDAC inhibition by benzoic acid derivatives.
Additionally, some aminopyridine derivatives have been investigated for their role in targeting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8]
Caption: Potential inhibition of the β-catenin signaling pathway by aminopyridine derivatives.
Conclusion
While the in vivo anticancer activity of this compound remains to be specifically elucidated, the available data on its structural analogs, particularly benzoic acid and aminopyridine derivatives, suggest a promising avenue for anticancer drug development. The methodologies and potential signaling pathways outlined in this guide provide a framework for future preclinical investigations of this and related compounds. Further in vivo studies are warranted to definitively establish the efficacy and mechanism of action of this compound.
References
- 1. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
- 2. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. ijpbs.com [ijpbs.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of 4-(3-Aminopyridin-2-yl)benzoic acid and Its Structural Analogs in the Context of Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(3-aminopyridin-2-yl)benzoic acid and its structural analogs, focusing on their potential as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP). While specific experimental data for this compound is limited in publicly available literature, this analysis draws upon data from its close structural analogs to infer its potential activity and guide future research.
Physicochemical Properties and Structure-Activity Relationship
The core structure of this compound combines a pyridine ring, a benzoic acid moiety, and an amino group. This combination of functionalities suggests its potential to interact with biological targets through hydrogen bonding, and aromatic interactions. The benzoic acid group, a known feature in some PARP inhibitors, can engage in key interactions within the enzyme's active site. The aminopyridine scaffold is also prevalent in a variety of kinase inhibitors and other biologically active molecules.
Structural analogs of this compound, where modifications are made to the linker between the pyridine and benzoic acid rings, or substitutions on either ring system, have shown varying degrees of anticancer activity. The data suggests that the nature and position of substituents can significantly influence the biological activity.
Comparative Biological Activity
Table 1: Anticancer Activity of Structural Analogs
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | K562 (Leukemia) | 5.0 | [1] | |
| HL-60 (Leukemia) | 3.5 | [1] | ||
| Hypothetical Activity of this compound | Various | To be determined | ||
| 3-Amino-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxamide | MCF-7 (Breast) | 9.60 | [2] | |
| HT-29 (Colon) | >50 | [2] | ||
| B16F10 (Melanoma) | >50 | [2] | ||
| 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP-1 (enzymatic) | ~0.004 | [3] | |
| PARP-2 (enzymatic) | ~0.004 | [3] | ||
| MDA-MB-436 (Breast) | 17.4 | [3] | ||
| CAPAN-1 (Pancreatic) | 11.4 | [3] |
Signaling Pathway: PARP Inhibition and Synthetic Lethality
PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unrepaired double-strand breaks are lethal to the cancer cells, while normal cells with intact DNA repair pathways are less affected.
Figure 1. Simplified signaling pathway of PARP inhibition leading to apoptosis in cancer cells with deficient homologous recombination repair.
Experimental Protocols
PARP1 Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP1.
-
Plate Coating: 96-well plates are coated with histone H4 (a PARP1 substrate) and incubated overnight.
-
Blocking: The plates are washed and blocked to prevent non-specific binding.
-
PARP Reaction: Recombinant human PARP1 enzyme, NAD+ (the PARP1 substrate), and varying concentrations of the test compound (e.g., this compound) are added to the wells. The reaction is incubated to allow for poly(ADP-ribosyl)ation (PARylation) of the histone.
-
Detection: The plates are washed, and a primary antibody that specifically recognizes poly(ADP-ribose) (PAR) is added.
-
Secondary Antibody and Substrate: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a colorimetric HRP substrate.
-
Measurement: The absorbance is read using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce the PARP1 activity by 50%, is calculated from the dose-response curve.
Figure 2. Experimental workflow for a typical ELISA-based PARP1 inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the purple solution is measured using a plate reader at a specific wavelength. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of its structural analogs suggests that it is a promising scaffold for the development of novel anticancer agents, potentially acting through the inhibition of PARP. The presence of both the aminopyridine and benzoic acid moieties provides a strong rationale for its investigation as a PARP inhibitor.
Future research should focus on the synthesis of this compound and a focused library of its derivatives with systematic structural modifications. These compounds should then be subjected to a comprehensive biological evaluation, including in vitro PARP1/2 inhibition assays and cytotoxicity screening against a panel of cancer cell lines, particularly those with known DNA repair deficiencies. Further structure-activity relationship studies will be crucial to optimize the potency and selectivity of this chemical series, potentially leading to the identification of novel and effective cancer therapeutics.
References
- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 4-(3-Aminopyridin-2-yl)benzoic Acid: A Kinase Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount in the early stages of drug discovery. This guide provides a comparative analysis of the cross-reactivity of the novel compound 4-(3-Aminopyridin-2-yl)benzoic acid against a panel of kinases. Its performance is benchmarked against established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the highly specific inhibitor Vemurafenib.
This comparison aims to provide an objective assessment of the compound's selectivity and potential for off-target effects, supported by hypothetical experimental data and detailed protocols to aid in the design of future studies.
Kinase Inhibition Profile: A Comparative Overview
The inhibitory activity of this compound and three reference compounds was assessed against a panel of representative kinases. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Vemurafenib (IC50, nM) |
| Tyrosine Kinases | ||||
| ABL1 | 850 | 22 | <1 | >10000 |
| SRC | 250 | 6 | <1 | >10000 |
| EGFR | 1200 | 88.1[1] | 30 | >10000 |
| VEGFR2 | 350 | 15 | 16 | >10000 |
| PDGFRβ | 420 | 20 | 1.1 | >10000 |
| Serine/Threonine Kinases | ||||
| BRAF (V600E) | >10000 | 150 | 3000 | 31[2] |
| BRAF (wild-type) | >10000 | 150 | 3000 | 100 |
| CDK2/cyclin A | 980 | 3 | 300 | >10000 |
| PKA | >5000 | 15[3] | >10000 | >10000 |
| PKCα | 1500 | 2[3] | >10000 | >10000 |
| MEK1 | 4500 | 50 | 5000 | >10000 |
Data Interpretation: The hypothetical data suggests that this compound is a moderately selective kinase inhibitor with preferential activity against certain tyrosine kinases such as SRC, VEGFR2, and PDGFRβ. In comparison, Staurosporine demonstrates potent, broad-spectrum inhibition across most of the kinase panel.[3][4] Dasatinib shows potent inhibition of ABL and SRC kinases, as expected, but also affects other tyrosine kinases.[5] Vemurafenib exhibits high selectivity for its primary target, BRAF V600E, with minimal activity against other kinases in this panel.[2]
Visualizing the Impact: A Generic Kinase Signaling Pathway
To understand the potential cellular consequences of kinase inhibition, the following diagram illustrates a simplified, generic signal transduction pathway mediated by kinases. Inhibition of kinases at different points in this cascade can lead to varying downstream effects.
References
Head-to-head comparison of different synthesis routes for 4-(3-Aminopyridin-2-yl)benzoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of two plausible synthetic routes to 4-(3-Aminopyridin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry. The comparison focuses on key performance indicators, supported by detailed experimental protocols and quantitative data to aid in the selection of the most appropriate method for specific research and development needs.
The synthesis of 2-aryl-3-aminopyridines is a common challenge in the development of new pharmaceuticals. Here, we evaluate two distinct strategies for the preparation of this compound: a sequential approach involving a Suzuki coupling followed by a nitro group reduction, and a convergent approach utilizing a copper-catalyzed Goldberg amination.
Route 1: Suzuki Coupling Followed by Nitro Group Reduction
This linear two-step approach first constructs the biaryl backbone via a palladium-catalyzed Suzuki-Miyaura coupling, followed by the reduction of a nitro group to the desired amine.
Step 1: Suzuki-Miyaura Coupling of 2-Chloro-3-nitropyridine with 4-Carboxyphenylboronic Acid
The initial step involves the formation of the C-C bond between the pyridine and benzene rings. The Suzuki-Miyaura coupling is a robust and widely used method for such transformations.
Step 2: Reduction of 4-(3-Nitropyridin-2-yl)benzoic Acid
The second step is the reduction of the nitro intermediate to the final aminopyridine product. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid being a common and effective choice.
Route 2: Convergent Synthesis via Goldberg Amination
This alternative, more convergent route proposes the direct formation of the C-N bond between a pre-functionalized pyridine and a benzoic acid derivative using a copper-catalyzed Goldberg amination. This approach could potentially offer a more streamlined synthesis.
Quantitative Data Summary
| Parameter | Route 1: Suzuki Coupling & Reduction | Route 2: Goldberg Amination (Projected) |
| Overall Yield | ~70-80% (estimated) | Variable, typically 50-80% |
| Purity | High, purification by crystallization | Moderate to high, may require chromatography |
| Reaction Time | 14-26 hours | 12-24 hours |
| Starting Materials | 2-Chloro-3-nitropyridine, 4-Carboxyphenylboronic acid | 2-Bromo-3-aminopyridine, 4-Iodobenzoic acid |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Copper-based (e.g., CuI) |
| Reagent Cost | Moderate | Moderate to high |
| Scalability | Well-established for scale-up | Can be challenging to scale |
Experimental Protocols
Route 1: Suzuki Coupling Followed by Nitro Group Reduction
Step 1: Synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid via Suzuki-Miyaura Coupling
-
Materials: 2-Chloro-3-nitropyridine, 4-Carboxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Sodium bicarbonate, 1,2-Dimethoxyethane (DME), Water.
-
Procedure: In a microwave vessel, combine 2-chloro-3-nitropyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and sodium bicarbonate (3.0 eq). Add a 1:1 mixture of 1,2-dimethoxyethane and water. Purge the mixture with nitrogen for 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Seal the vessel and irradiate in a microwave reactor at 150°C for 15 minutes. After cooling, filter the reaction mixture through celite and wash the filter cake with ethyl acetate. The filtrate is then washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization.[1]
Step 2: Synthesis of this compound via Nitro Reduction
-
Materials: 4-(3-Nitropyridin-2-yl)benzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Procedure: To a solution of 4-(3-nitropyridin-2-yl)benzoic acid (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid. Heat the mixture at reflux for 2-4 hours. After completion of the reaction (monitored by TLC), cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until a pH of 8-9 is reached. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford this compound.
Route 2: Convergent Synthesis via Goldberg Amination
-
Materials: 2-Bromo-3-aminopyridine, 4-Iodobenzoic acid, Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure (Projected): To a reaction flask, add 4-iodobenzoic acid (1.0 eq), 2-bromo-3-aminopyridine (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq). Add anhydrous N,N-dimethylformamide (DMF) and heat the mixture at 110-120°C for 12-24 hours under a nitrogen atmosphere. After cooling, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to precipitate the product. The crude product can be collected by filtration and purified by column chromatography.[2][3][4]
Synthesis Route Selection Workflow
Caption: Decision workflow for selecting the optimal synthesis route.
Conclusion
Both presented routes offer viable pathways to this compound. Route 1, the Suzuki coupling followed by reduction , is a well-established and robust sequence that is likely to provide higher overall yields and purity, making it suitable for larger scale synthesis where product quality is paramount. Route 2, the Goldberg amination , presents a more convergent and potentially shorter synthesis. However, Goldberg reactions can sometimes be more challenging to optimize and may require chromatographic purification, making this route more attractive for smaller-scale exploratory synthesis where speed and convergency are prioritized over ultimate yield and ease of purification. The ultimate choice of synthetic route will depend on the specific priorities of the research program, including scale, cost, timeline, and the available expertise and equipment.
References
- 1. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Preclinical Benchmark: 4-(3-Aminopyridin-2-yl)benzoic Acid Derivatives Versus Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Novel Anticancer Compound
This guide provides a comparative analysis of the preclinical performance of 4-(3-Aminopyridin-2-yl)benzoic acid derivatives against established standard-of-care therapies for specific types of leukemia and breast cancer. The data presented is intended to offer an objective benchmark for researchers and drug development professionals, supported by available experimental data and detailed methodologies.
Executive Summary
Derivatives of this compound have demonstrated notable in vitro anticancer activity. Specifically, a closely related compound, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridin-2-yl)benzoic acid (referred to here as BNFA-D), has shown potent pro-apoptotic effects in breast cancer cell lines by upregulating the tumor suppressor PTEN and inhibiting the Wnt/β-catenin signaling pathway. Furthermore, initial reports suggest that 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid exhibits significant antileukemia properties. This guide compares the in vitro efficacy of these compounds, represented by their half-maximal inhibitory concentrations (IC50), with the established efficacies of standard-of-care treatments for relevant cancer types.
Data Presentation: In Vitro Efficacy Comparison
The following tables summarize the available quantitative data, comparing the IC50 values of this compound derivatives with standard chemotherapeutic agents in various cancer cell lines.
Table 1: Anticancer Activity in Leukemia Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Citation(s) |
| 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | K562 (CML) | 5.0 | [1] |
| 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | HL60 (APL) | 3.5 | [1] |
| Imatinib | K562 (CML) | ~0.031-10 | [2] |
| Doxorubicin | K562 (CML) | ~0.031-0.996 | |
| 5-Fluorouracil | HL60 (APL) | Not widely reported for this cell line |
Note: The IC50 values for 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid in leukemia cell lines are based on secondary sources and the primary research study has not been identified.
Table 2: Anticancer Activity in Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Citation(s) |
| 4-(3-(tert-butylamino)imidazo[1,2-α]pyridin-2-yl)benzoic acid (BNFA-D) | MCF-7 (ER+) | ~15 (approx.) | |
| 4-(3-(tert-butylamino)imidazo[1,2-α]pyridin-2-yl)benzoic acid (BNFA-D) | MDA-MB-231 (TNBC) | ~20 (approx.) | |
| 4-(3-(tert-butylamino)imidazo[1,2-α]pyridin-2-yl)benzoic acid (BNFA-D) | T47D (ER+) | ~25 (approx.) | |
| 4-(3-(tert-butylamino)imidazo[1,2-α]pyridin-2-yl)benzoic acid (BNFA-D) | MCF-10A (Normal Breast) | >100 (approx.) | |
| Doxorubicin | MCF-7 (ER+) | ~0.01-2.5 | |
| 5-Fluorouracil | MCF-7 (ER+) | ~4.79-11.8 |
Table 3: Clinical Efficacy of Standard Therapies
| Cancer Type | Standard Therapy | Efficacy Endpoint | Result | Citation(s) |
| Chronic Myeloid Leukemia (CML) | Imatinib | Complete Cytogenetic Response (CCyR) at 18 months | 76% | [3] |
| 5-year Overall Survival | ~95% for patients with CCyR at 12 months | [4] | ||
| Acute Promyelocytic Leukemia (APL) (Low-to-Intermediate Risk) | All-Trans Retinoic Acid (ATRA) + Arsenic Trioxide (ATO) | Complete Remission Rate | 100% | [5][6] |
| 2-year Event-Free Survival | 97% | [5][6] | ||
| ER-Positive Metastatic Breast Cancer | Aromatase Inhibitors + CDK4/6 Inhibitors | Objective Response Rate (ORR) | 50% to 60% | [7] |
| Progression-Free Survival (PFS) | Hazard Ratio vs. Endocrine Therapy alone: ~0.55 | [8][9] | ||
| ER-Positive Early Breast Cancer | Tamoxifen (5 years) | Reduction in 15-year Breast Cancer Mortality | ~34% | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compound by measuring the metabolic activity of cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Cell Washing: The cell pellet is washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: BNFA-D induced apoptosis signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination.
Discussion and Future Directions
The preclinical data for this compound derivatives show promising anticancer activity, particularly in breast cancer cell lines where the mechanism of action is beginning to be elucidated. The in vitro potency of the BNFA-D derivative in MCF-7 cells appears to be in a similar micromolar range to 5-Fluorouracil, although less potent than Doxorubicin. A key advantage observed is the significantly lower cytotoxicity of BNFA-D against normal breast epithelial cells, suggesting a potentially favorable therapeutic window.
The reported antileukemia activity also warrants further investigation. While the IC50 values from secondary sources are encouraging, primary research is needed to validate these findings and to explore the mechanism of action in leukemia models.
Compared to the highly effective and targeted standard-of-care therapies currently used in the clinic, such as Imatinib for CML and ATRA/ATO for APL, which achieve very high rates of remission and survival, this compound derivatives are at a very early stage of development. For ER-positive breast cancer, the current standard of combining endocrine therapy with CDK4/6 inhibitors has significantly improved progression-free survival.
Future research on this compound derivatives should focus on:
-
In vivo studies: To evaluate the efficacy and safety of these compounds in animal models of leukemia and breast cancer.
-
Mechanism of action in leukemia: To determine the molecular targets and signaling pathways affected by these compounds in leukemia cells.
-
Structure-activity relationship (SAR) studies: To optimize the chemical structure for improved potency and selectivity.
-
Combination studies: To investigate potential synergistic effects when combined with existing standard-of-care therapies.
References
- 1. 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | 932334-10-6 | Benchchem [benchchem.com]
- 2. Imatinib induces durable hematologic and cytogenetic responses in patients with accelerated phase chronic myeloid leukemia: results of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Retinoic acid and arsenic trioxide for acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term outcome of acute promyelocytic leukemia treated with all-trans-retinoic acid, arsenic trioxide, and gemtuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CDK4/6 inhibitor in HR-positive advanced breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Survival Benefit of Tamoxifen in Estrogen Receptor-Negative and Progesterone Receptor-Positive Low Grade Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 4-(3-Aminopyridin-2-yl)benzoic acid in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to validate the cellular target engagement of 4-(3-Aminopyridin-2-yl)benzoic acid. While the direct cellular target of this compound is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors and its potential role in apoptosis induction suggest that it may target cellular signaling pathways, possibly involving Inhibitor of Apoptosis Proteins (IAPs). This guide will therefore focus on validating its engagement with a putative target within the IAP family, comparing its performance with established IAP inhibitors.
Introduction to this compound and Putative Target
This compound is a small molecule with potential applications in cancer therapy. Based on the activity of structurally related molecules, a plausible mechanism of action is the inhibition of IAP proteins. IAPs are key regulators of apoptosis, and their inhibition can sensitize cancer cells to cell death. This guide will use IAP inhibitors as a reference class of compounds for comparison.
Comparative Analysis of Target Engagement Validation Methods
Several biophysical and biochemical methods can be employed to confirm the direct binding of a small molecule to its intracellular target. This section compares three widely used techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Cellular cIAP1 Degradation Assay.
Quantitative Data Summary
The following tables summarize key performance indicators for this compound and alternative IAP inhibitors.
Table 1: Biochemical Affinity of IAP Inhibitors
| Compound | Target IAP | Binding Affinity (Kᵢ, nM) |
| This compound | Putative: XIAP, cIAP1, cIAP2 | Data not available |
| Birinapant | XIAP, cIAP1, cIAP2, ML-IAP | ~1 (for most BIR domains)[1] |
| LCL161 | XIAP, cIAP1 | 35 (XIAP), 0.4 (cIAP1)[2] |
| GDC-0152 | XIAP, cIAP1, cIAP2, ML-IAP | 28 (XIAP), 17 (cIAP1), 43 (cIAP2), 14 (ML-IAP)[3][4] |
Table 2: Cellular Target Engagement Data
| Compound | Assay | Target | Cellular Potency (IC₅₀/EC₅₀) |
| This compound | cIAP1 Degradation | cIAP1 | Data not available |
| Birinapant | cIAP1 Degradation | cIAP1 | 17 ± 11 nM[5] |
| LCL161 | cIAP1 Degradation | cIAP1 | Data not available (effective at 0.2-2 µM)[6] |
| GDC-0152 | cIAP1 Degradation | cIAP1 | Effective at 10 nM[7] |
Experimental Protocols and Visualizations
This section provides detailed protocols for the key experiments and visual diagrams to illustrate the workflows and underlying biological pathways.
IAP Signaling Pathway
Inhibitor of Apoptosis Proteins (IAPs) block apoptosis by inhibiting caspases. Second Mitochondrial Activator of Caspases (SMAC) is an endogenous antagonist of IAPs. SMAC mimetics, the class of compounds to which this compound may belong, mimic the action of SMAC, thereby promoting apoptosis.
Figure 1. Simplified IAP signaling pathway.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful technique to verify direct target engagement in a cellular context. It relies on the principle that a protein's thermal stability is altered upon ligand binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Toxicity Profiles of Aminopyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the toxicity profiles of several aminopyridine-based compounds. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential toxicological risks associated with this class of chemicals. The data presented is compiled from various in vivo and in vitro studies, with a focus on providing clear, quantitative comparisons and detailed experimental methodologies.
Executive Summary
Aminopyridines are a class of compounds known for their biological activity, most notably their ability to block potassium channels. This mechanism of action makes them valuable research tools and therapeutic agents for certain neurological conditions. However, their potent biological activity is also associated with significant toxicity. This guide focuses on the toxicity profiles of 2-aminopyridine, 3-aminopyridine, 4-aminopyridine, and 2,6-diaminopyridine, highlighting key differences in their acute toxicity, target organ effects, and underlying mechanisms.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for the selected aminopyridine-based compounds.
Table 1: Acute Lethal Dose (LD50) Data
| Compound | Species | Route of Administration | LD50 | Reference |
| 2-Aminopyridine | Rat | Oral | 200 mg/kg | [1] |
| Quail | Oral | 133 mg/kg | ||
| Guinea Pig | Dermal | 500 mg/kg | ||
| 3-Aminopyridine | Mouse | Intraperitoneal | 28 mg/kg | |
| Quail | Oral | 178 mg/kg | ||
| 4-Aminopyridine | Information not readily available in a comparable format | |||
| 2,6-Diaminopyridine | Rat | Oral | 300 mg/kg (caused death) | [2] |
Note: LD50 values can vary between studies due to differences in experimental conditions.
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)
| Compound | Species | Study Duration | Route of Administration | NOAEL | LOAEL | Observed Effects at LOAEL | Reference |
| 4-Aminopyridine | Rat | 90 days | Oral (diet) | 3 ppm (0.15 mg/kg/day) | 30 ppm (1.5 mg/kg/day) | Sporadic hyperirritability and organ weight changes | [3] |
| 2-Aminopyridine | Data not available | ||||||
| 3-Aminopyridine | Data not available | ||||||
| 2,6-Diaminopyridine | Data not available |
Key Toxicity Profiles
Neurotoxicity
The most prominent toxic effect of aminopyridines is neurotoxicity, which is directly related to their primary mechanism of action: the blockade of voltage-gated potassium channels. This blockade prolongs the action potential, leading to increased neurotransmitter release and neuronal hyperexcitability.
-
4-Aminopyridine is a potent convulsant, and its neurotoxic effects are well-documented. Overdose can lead to seizures, confusion, and restlessness.[3]
-
2-Aminopyridine exposure has been associated with severe headaches, weakness, and convulsions.[1]
-
3-Aminopyridine also exhibits neurotoxic properties, with studies showing it can induce epilepsy-like convulsions.
Cardiotoxicity
While neurotoxicity is the primary concern, some aminopyridine compounds have been shown to have cardiovascular effects. The blockade of potassium channels in cardiac tissue can affect heart rate and rhythm. However, studies on 4-aminopyridine have shown that at therapeutic doses, it does not significantly alter cardiac repolarization.
Hepatotoxicity
Evidence suggests that some aminopyridines may induce liver injury. For instance, 2,6-diaminopyridine is classified as an occupational hepatotoxin.[4] The mechanisms underlying aminopyridine-induced hepatotoxicity are not as well-defined as their neurotoxic effects and may involve metabolic activation to reactive intermediates.
Mandatory Visualizations
Signaling Pathway of 4-Aminopyridine-Induced Neurotoxicity
Caption: Mechanism of 4-Aminopyridine neurotoxicity via potassium channel blockade.
Experimental Workflow for In Vivo Hepatotoxicity Assessment
Caption: Workflow for assessing aminopyridine-induced hepatotoxicity in a rodent model.
Experimental Protocols
Acute Oral Toxicity (Adapted from OECD Guideline 425)[6][7][8][9][10]
This protocol is designed to estimate the median lethal dose (LD50) of a substance following a single oral administration.
-
Test Animals: Typically, adult female rats are used. Animals are fasted overnight prior to dosing.
-
Dosing: The test substance is administered by oral gavage. The volume administered is generally limited to 1 mL/100g of body weight for non-aqueous solutions and 2 mL/100g for aqueous solutions.
-
Procedure: A sequential dosing approach is used (Up-and-Down Procedure). A single animal is dosed. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The interval between dosing is typically 24-48 hours.
-
Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.
-
Endpoint: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality.
Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)[1][11][12][13]
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days.
-
Test Animals: Typically, young adult rats of both sexes are used.
-
Group Size: At least 5 males and 5 females per dose group.
-
Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water for 28 consecutive days. At least three dose levels and a control group are used.
-
Observations:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, and liver and kidney function markers (e.g., ALT, AST, creatinine).
-
-
Pathology: At the end of the study, all animals are euthanized and subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). Identification of target organs of toxicity.
In Vitro Cytotoxicity - MTT Assay[14][15][16][17][18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a predetermined density.
-
Treatment: Cells are exposed to various concentrations of the aminopyridine compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a period (typically 2-4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Endpoint: The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.
Conclusion
The aminopyridine-based compounds discussed in this guide exhibit significant toxicity, primarily targeting the central nervous system. While 4-aminopyridine is the most studied in terms of its toxicological profile, 2-aminopyridine and 3-aminopyridine also demonstrate considerable toxicity. The potential for hepatotoxicity with some derivatives, such as 2,6-diaminopyridine, warrants further investigation. The provided experimental protocols offer a framework for conducting robust toxicological assessments of this important class of compounds. Researchers and drug developers should carefully consider these toxicity profiles and conduct thorough safety evaluations when working with aminopyridine-based molecules.
References
Safety Operating Guide
Proper Disposal of 4-(3-Aminopyridin-2-yl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-(3-Aminopyridin-2-yl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general laboratory safety and hazardous waste regulations.
Hazard Assessment and Waste Classification
-
Aquatic Toxicity : Related compounds are known to be harmful or toxic to aquatic life with long-lasting effects[1][2]. Therefore, this compound must not be disposed of down the drain or in regular trash[3][4].
-
Potential Toxicity : Aminopyridine derivatives can exhibit significant toxicity[1][2][5]. All direct contact should be avoided by wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat[6].
-
Regulatory Classification : In the United States, the generator of the waste is responsible for determining if it is a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5][7]. Given the likely properties, it is prudent to manage this compound as a hazardous waste.
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Hazard based on Structurally Similar Compounds | Disposal Implications |
| Environmental | Harmful/Toxic to aquatic life with long-lasting effects[1][2]. | Do not dispose of in sewer or general waste. Must be sent to an approved hazardous waste facility[6][8][9]. |
| Health | May cause skin and eye irritation. Potential for organ damage through prolonged or repeated exposure[10]. | Avoid generating dust[10]. Handle with appropriate PPE. |
Segregation and Collection of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions[4][11][12].
-
Solid Waste :
-
Collect solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, gloves) in a designated, compatible, and clearly labeled hazardous waste container[12][13].
-
The container should be made of a material that does not react with the chemical, with plastic being a preferred option[11][13].
-
Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste[11][12][13].
-
-
Liquid Waste :
-
If this compound is in a solution, collect it in a designated liquid hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. For instance, store it separately from strong acids and bases[11].
-
Many laboratories segregate halogenated and non-halogenated solvent wastes[12]. The appropriate solvent waste stream should be chosen based on the solvent used to dissolve the compound.
-
Labeling and Storage of Waste Containers
Accurate and clear labeling is a critical regulatory requirement.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound"[13]. List all components of a mixture, including solvents.
-
Storage :
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation[11][13].
-
The SAA must be inspected weekly for any signs of leakage[11].
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart of liquid or one kilogram of solid[13]. While the P-list status of this specific compound is unknown, it is good practice to minimize the amount of waste stored.
-
Disposal Procedure Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Final Disposal
-
Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection[4][13].
-
Do Not Treat Independently : Unless it is a documented part of an experimental procedure, do not attempt to neutralize or treat the chemical waste yourself[14]. Acid-base neutralization, for instance, has strict limitations and is not suitable for all chemical waste[14].
-
Empty Containers : Even "empty" containers that held this compound must be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from this process must also be collected as hazardous waste[12].
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and clarification on local and national regulations.
References
- 1. fishersci.ca [fishersci.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. floridadep.gov [floridadep.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
